6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one
Description
Properties
IUPAC Name |
5-methyl-6-phenylmethoxy-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-12(19-8-11-5-3-2-4-6-11)7-17-13(10)14(18)15-9-16-17/h2-7,9H,8H2,1H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSGMIOQZISFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC=NN2C=C1OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-(Benzyloxy)-5-methylpyrrolo[2,1-f]triazin-4(3H)-one
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-(Benzyloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
This guide provides an in-depth, technical walkthrough for the comprehensive structure elucidation of the novel heterocyclic compound, 6-(Benzyloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the chosen analytical strategies, emphasizing a self-validating system of protocols to ensure the unequivocal determination of the molecule's constitution and stereochemistry. The pyrrolo[2,1-f][1][2][3]triazine core is a key pharmacophore in various therapeutic agents, including antiviral medications, making a thorough understanding of its derivatives a critical endeavor in modern medicinal chemistry.[2][4]
Section 1: Foundational Analysis - Elemental Composition and High-Resolution Mass Spectrometry
The journey of structure elucidation begins with establishing the molecular formula. High-resolution mass spectrometry (HRMS) is the cornerstone of this initial step, providing a highly accurate mass-to-charge ratio (m/z) that allows for the determination of the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A 1 mg/mL stock solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile. This is further diluted to a final concentration of 1-10 µg/mL.
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is utilized.
-
Data Acquisition: The instrument is operated in positive ion mode. The accurate mass is measured, and the data is processed using the instrument's software to generate a list of possible elemental compositions.
Data Interpretation and Rationale
For 6-(Benzyloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, the expected molecular formula is C₁₅H₁₄N₄O₂. The theoretical exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally observed m/z value. A mass accuracy of less than 5 ppm is the standard for confirming the elemental composition. This step is crucial as it constrains the subsequent interpretation of spectroscopic data.
Section 2: Assembling the Puzzle - A Multi-dimensional NMR Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a detailed map of the molecule's connectivity.
One-Dimensional NMR: The Initial Sketch
¹H and ¹³C NMR spectra provide the first look at the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 6-(Benzyloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 5-CH₃ | ~20.0 | ~2.5 | s | 3H |
| 6 | ~150.0 | - | - | - |
| 4 | ~160.0 | - | - | - |
| Pyrrole H | ~6.5 | d | 1H | |
| Pyrrole H | ~7.0 | d | 1H | |
| Pyrrole C | ~110.0 | |||
| Pyrrole C | ~115.0 | |||
| Bridgehead C | ~130.0 | - | - | - |
| NH | ~8.0 | s (broad) | 1H | |
| O-CH₂ | ~70.0 | ~5.0 | s | 2H |
| Benzyl C-1' | ~135.0 | - | - | - |
| Benzyl C-2'/6' | ~128.0 | ~7.3-7.5 | m | 2H |
| Benzyl C-3'/5' | ~128.5 | ~7.3-7.5 | m | 2H |
| Benzyl C-4' | ~129.0 | ~7.3-7.5 | m | 1H |
Note: The chemical shifts are estimated based on known values for similar pyrrolo[2,1-f][1][2][3]triazine derivatives and benzyloxy moieties. The NH proton may be exchangeable and not always observed.
Two-Dimensional NMR: Connecting the Dots
2D NMR experiments are essential for unambiguously assembling the molecular fragments identified in the 1D spectra.[5]
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is used.
-
Experiments: A standard suite of 2D experiments is performed:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, typically over two to three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.
-
Workflow for 2D NMR Data Interpretation
Caption: Workflow for NMR-based structure elucidation.
Key Expected Correlations for 6-(Benzyloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one:
-
HMBC: A crucial correlation would be observed from the protons of the 5-methyl group to the C-5 and C-6 carbons, and from the O-CH₂ protons of the benzyloxy group to the C-6 carbon and the C-1' of the benzyl ring.
-
HSQC: This experiment would confirm the direct attachment of protons to their respective carbons as listed in Table 1.
-
COSY: Correlations would be expected between the two pyrrole protons and among the aromatic protons of the benzyl group.
Caption: Key expected HMBC correlations.
Section 3: Definitive Confirmation - Single-Crystal X-ray Crystallography
While NMR provides the constitutional structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including the three-dimensional arrangement of atoms in the solid state.[7][8]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Growing diffraction-quality single crystals is often the most challenging step.[9][10] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.
A successful crystal structure analysis would confirm the connectivity of the pyrrolo[2,1-f][1][2][3]triazine core, the position of the methyl and benzyloxy substituents, and the location of the carbonyl group. It would also provide precise bond lengths and angles, offering insights into the molecule's conformation.
Section 4: Computational Corroboration
In the absence of a crystal structure or to further support NMR assignments, computational chemistry can be a powerful tool.[11][12] Density Functional Theory (DFT) calculations can be used to predict ¹³C and ¹H chemical shifts, which can then be compared to the experimental data.[13][14]
Protocol: DFT-based NMR Chemical Shift Prediction
-
Conformational Search: A thorough conformational search of the molecule is performed to identify the lowest energy conformers.
-
Geometry Optimization: The geometries of the low-energy conformers are optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
NMR Calculation: The NMR shielding tensors are calculated for the optimized geometries using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Data Analysis: The calculated shielding constants are converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane). The calculated shifts are then compared with the experimental values. A good correlation between the calculated and experimental data provides strong support for the proposed structure.
Conclusion
The structure elucidation of 6-(Benzyloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is a systematic process that relies on the synergistic application of multiple analytical techniques. From the initial determination of the molecular formula by HRMS to the detailed connectivity mapping by 2D NMR and the ultimate confirmation by X-ray crystallography, each step provides a layer of evidence that, when combined, leads to an irrefutable structural assignment. The integration of computational methods further strengthens the confidence in the final structure. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing drug discovery and development programs.
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PubMed. (2006). 5- methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. PubMed. Retrieved from [Link]
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PubMed. (n.d.). Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1][2][3]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (BMS-751324), a Clinical Prodrug of p38α MAP Kinase Inhibitor. PubMed. Retrieved from [Link]
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IUCr. (n.d.). Crystal structure of (Z)-3-benzyloxy-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one. IUCr. Retrieved from [Link]
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ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Retrieved from [Link]
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mzCloud. (2020). (4aR,7aR)-6-(1,3-Benzodioxol-5-ylmethyl)-4-(2-methoxyethyl)hexahydropyrrolo[3,4-b][1][3]oxazin-3(2H)-one. mzCloud. Retrieved from [Link]
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Physicochemical properties of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one
Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold and its Therapeutic Potential
The pyrrolo[2,1-f][1][2][3]triazine core is a bicyclic heterocycle that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold" for drug development.[2] Its unique structure, featuring a bridgehead nitrogen, is a key component in a range of bioactive molecules with diverse therapeutic applications.[1] Most notably, this scaffold forms the active moiety of the broad-spectrum antiviral drug Remdesivir, which has been utilized in the treatment of RNA virus infections.[1] Beyond its antiviral properties, derivatives of this core have been investigated as potent kinase inhibitors and anticancer agents, with compounds like Brivanib Alaninate targeting tumorigenesis.[1][4][5]
Given the therapeutic promise of this chemical family, a thorough understanding of the physicochemical properties of new analogues is paramount for their successful development from a laboratory curiosity into a clinical candidate. These properties—including solubility, stability, and lipophilicity—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy.
This guide provides a comprehensive framework for the physicochemical characterization of a specific, promising derivative: 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one . While specific experimental data for this exact molecule is not yet prevalent in public literature, this document will serve as a technical roadmap for researchers. It outlines the critical experiments, explains the rationale behind methodological choices, and provides detailed protocols, using data from closely related analogues to establish context and expected outcomes.
Part 1: Synthesis and Structural Elucidation
The first step in characterizing any new chemical entity is to ensure its unambiguous synthesis and structural confirmation. The identity and purity of the compound underpin the validity of all subsequent physicochemical measurements.
Proposed Synthetic Pathway
The synthesis of pyrrolo[2,1-f]triazin-4(3H)-ones generally follows a multi-step pathway starting from a substituted pyrrole-2-carboxylic acid.[6] This foundational strategy involves the formation of a 1-aminopyrrole intermediate, followed by acylation and an oxidative cyclization to yield the final bicyclic system.[6]
The workflow below illustrates a plausible and robust pathway for the synthesis of the title compound.
Caption: Proposed synthetic workflow for the target compound.
Causality Behind Experimental Choices:
-
Peptide Coupling: Using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) provides a high-yielding and reliable method for amide bond formation under mild conditions, preserving sensitive functional groups.[1]
-
Phase Transfer Catalysis: The N-amination step often employs a phase transfer catalyst (e.g., Aliquat 336) to facilitate the reaction between the aqueous chloramine and the organic-soluble pyrrole derivative, maximizing reaction efficiency.[1]
-
Oxidative Cyclization: The use of triphenylphosphine (PPh₃) and bromine (Br₂) is a well-established method for inducing the regioselective intramolecular cyclization required to form the triazinone ring.[1]
Structural Verification Protocol
Once synthesized, the compound's identity and purity must be rigorously confirmed.
1.2.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the synthesized compound.
-
Methodology:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject 5 µL onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Elute with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) at a flow rate of 1 mL/min.
-
Monitor the eluent using a UV detector at multiple wavelengths (e.g., 230 nm and 254 nm).
-
Purity is calculated based on the area percentage of the main peak relative to all detected peaks. A purity of >95% is typically required for subsequent studies.
-
1.2.2 Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the precise atomic structure and connectivity of the molecule.[7]
-
Protocol: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[2] Two-dimensional NMR experiments like COSY, HSQC, and HMBC should be performed to confirm proton-proton and proton-carbon correlations, ensuring the correct isomer was formed.[7][8]
-
Expected ¹H NMR Signals: Protons from the methyl group, the benzyloxy methylene group, the aromatic rings (both benzyl and pyrrole), and the NH proton of the triazinone ring.
-
Expected ¹³C NMR Signals: Carbons corresponding to the methyl group, methylene group, all aromatic carbons, and the carbonyl carbon of the triazinone ring.[2]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Purpose: To confirm the elemental composition and exact mass of the molecule.[7]
-
Protocol: Introduce a dilute solution of the compound into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. The measured mass should be within 5 ppm of the calculated theoretical mass for the chemical formula C₁₆H₁₅N₃O₂.
-
-
X-ray Crystallography (Optional but Definitive):
-
Purpose: To obtain an unambiguous, three-dimensional structure of the molecule in its solid state.[7]
-
Protocol: Grow a single, high-quality crystal of the compound, typically by slow evaporation from a suitable solvent system. The crystal is then analyzed by single-crystal X-ray diffraction to determine bond lengths, bond angles, and the overall molecular conformation.[7]
-
Part 2: Core Physicochemical Properties for Drug Development
The following properties are critical predictors of a compound's "drug-like" potential and must be accurately measured.
Aqueous Solubility
Solubility is a gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed. For pyrrolo[2,1-f]triazine derivatives, poor solubility can be a significant hurdle, sometimes necessitating the development of prodrugs to improve this parameter.[3][9]
Experimental Protocol: Kinetic Solubility Determination via HPLC-UV
Caption: Workflow for kinetic solubility measurement.
-
Objective: To measure the solubility of the compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Dilution: Add a small volume (e.g., 2 µL) of the DMSO stock to a larger volume (e.g., 198 µL) of PBS (pH 7.4) in a 96-well plate. This creates a high nominal concentration with a low final percentage of DMSO (1%).
-
Equilibration: Seal the plate and shake vigorously at room temperature for 2 hours to allow for precipitation and equilibration.
-
Separation: Filter the suspension through a 0.45 µm filter plate to remove any undissolved precipitate.
-
Quantification: Analyze the clear filtrate by HPLC-UV. The concentration of the dissolved compound is determined by comparing its peak area to a standard calibration curve prepared from the DMSO stock solution.
-
Data Presentation:
| Parameter | Value |
| Compound ID | 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one |
| Buffer System | Phosphate-Buffered Saline (PBS) |
| pH | 7.4 |
| Temperature | 25 °C |
| Kinetic Solubility (µg/mL) | Experimental Value |
| Solubility Classification | e.g., Low, Moderate, High |
Rationale: Kinetic solubility is a high-throughput method that mimics the non-equilibrium conditions often found in the gut after oral dosing, making it highly relevant for early-stage drug discovery. Some analogues in this class exhibit very low solubility (<1 µg/mL), while others can be highly soluble (>7000 µg/mL), demonstrating the profound impact of substituents on this property.[10]
Lipophilicity (LogP / LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is crucial for its ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH).
Experimental Protocol: Shake-Flask Method for LogD₇.₄
-
Objective: To determine the distribution of the compound between an aqueous phase (PBS, pH 7.4) and an immiscible organic phase (n-octanol).
-
Methodology:
-
Prepare a stock solution of the compound in n-octanol.
-
Add an equal volume of pre-saturated PBS (pH 7.4) that has been previously mixed with and separated from n-octanol.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Centrifuge the mixture to achieve complete separation of the two phases.
-
Carefully sample both the n-octanol and the aqueous PBS layers.
-
Determine the concentration of the compound in each phase using HPLC-UV.
-
Calculate LogD₇.₄ using the formula: LogD = log([Concentration in Octanol] / [Concentration in Aqueous]).
-
Thermal Properties (Melting Point)
The melting point (Mp) is a fundamental indicator of a compound's purity and the stability of its crystal lattice.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting temperature and enthalpy of fusion.
-
Methodology:
-
Accurately weigh 1-3 mg of the crystalline compound into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. For context, a related pyrrolotriazine derivative was reported to have a melting point of 155–157 °C.[2]
-
Part 3: Stability Profile
A viable drug candidate must be stable enough to withstand storage, formulation, and the physiological conditions of the human body.
pH-Dependent Chemical Stability
-
Objective: To assess the compound's degradation rate across a range of pH values relevant to the gastrointestinal tract and blood.
-
Methodology:
-
Incubate the compound (at a final concentration of ~10 µM) in aqueous buffers at pH 2.0 (gastric), pH 6.5 (intestinal), and pH 7.4 (blood).
-
Maintain the solutions at a constant temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench any reaction by adding an equal volume of cold acetonitrile.
-
Analyze the samples by HPLC-UV or LC-MS to quantify the percentage of the parent compound remaining.
-
The half-life (t₁/₂) at each pH can be calculated from the degradation curve.
-
Metabolic Stability in Liver Microsomes
-
Objective: To evaluate the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are a primary source of first-pass metabolism in the liver.
-
Methodology:
-
Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat) and the compound in a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture to 37 °C, then initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining over time.
-
Data Analysis: Plot the natural logarithm of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.
-
Conclusion
The systematic physicochemical characterization outlined in this guide is an indispensable component of modern drug discovery. For a molecule like 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one , which belongs to a therapeutically significant class of compounds, these data provide the foundation for rational decision-making.[1][6] By understanding its solubility, stability, and other core properties, researchers can identify potential liabilities early, design necessary molecular modifications, and develop appropriate formulation strategies. This rigorous, data-driven approach is essential to successfully translate a promising chemical scaffold into a safe and effective therapeutic agent.
References
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Chauhan, J. & Kumar, A. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152, 13-28. Available at: [Link]
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Mashentseva, A. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2824-2843. Available at: [Link]
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Sławiński, J., et al. (2021). Chiral Pyrazolo[4,3-e][1][2][3]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. Molecules, 26(6), 1642. Available at: [Link]
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ResearchGate. (2015). Discovery of ((4-(5-(CyclopropylcarbamoyI)-2-methylphenylamino)-5-methylpyrrolo[1,2-f ][1][2][3]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonoo xy)phenyl)acetate (BMS-751324), a Clinical Prodrug of p38a MAP. Journal of Medicinal Chemistry. Available at: [Link]
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Wrobleski, S. T., et al. (2015). Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1][2][3]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (BMS-751324), a Clinical Prodrug of p38α MAP Kinase Inhibitor. Journal of Medicinal Chemistry, 58(19), 7775-7784. Available at: [Link]
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Bhide, R. S., et al. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan-2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of Medicinal Chemistry, 49(7), 2143-2146. Available at: [Link]
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Yard, B., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]
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Lain, A. M., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 89, 129322. Available at: [Link]
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Huang, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 641-657. Available at: [Link]
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Sanna, C., et al. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2022(2), M1373. Available at: [Link]
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Tomaso, A., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7481. Available at: [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 6-(Benzyloxy)-5-methylpyrrolo[2,1-f]triazin-4(3H)-one
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel heterocyclic compound, 6-(Benzyloxy)-5-methylpyrrolo[2,1-f]triazin-4(3H)-one. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged core structure in medicinal chemistry, forming the basis of antiviral drugs like Remdesivir and various kinase inhibitors.[1] This guide is intended for researchers and professionals in drug discovery and development, offering a scientifically grounded, step-by-step methodology for the synthesis and rigorous analytical characterization of this specific derivative. The experimental design is based on established synthetic strategies for related heterocyclic systems, ensuring a high probability of success.
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core
The fusion of a pyrrole ring with a 1,2,4-triazine system results in the pyrrolo[2,1-f][1][2][3]triazine heterocyclic scaffold. This structural motif has garnered significant attention in the field of medicinal chemistry due to its diverse and potent biological activities. As structural analogues of purine bases, these compounds are well-positioned to interact with various biological targets.[2] Notably, derivatives of this core have demonstrated broad-spectrum antiviral activity against RNA viruses, including Hepatitis C, Ebola, and coronaviruses.[1][2] Beyond their antiviral properties, substituted pyrrolo[2,1-f][1][2][3]triazines have been investigated as potent inhibitors of various kinases, playing a crucial role in oncology research.[3][4] The development of novel synthetic routes to access diverse analogues of this scaffold is therefore of high importance for the discovery of new therapeutic agents.[3] This guide focuses on a specific, previously uncharacterized derivative, 6-(Benzyloxy)-5-methylpyrrolo[2,1-f]triazin-4(3H)-one, with the aim of providing a clear and reproducible methodology for its synthesis and characterization.
Proposed Synthetic Pathway
The synthesis of 6-(Benzyloxy)-5-methylpyrrolo[2,1-f]triazin-4(3H)-one can be logically approached through a multi-step sequence, commencing with the construction of a suitably substituted pyrrole ring, followed by N-amination and subsequent cyclization to form the triazinone ring. This strategy is adapted from established methods for the synthesis of the pyrrolo[2,1-f][1][2][3]triazine core.[1]
Caption: Proposed synthetic pathway for 6-(Benzyloxy)-5-methylpyrrolo[2,1-f]triazin-4(3H)-one.
Step 1: Synthesis of Ethyl 3-(benzyloxy)-4-methyl-1H-pyrrole-2-carboxylate (Intermediate 1)
The initial step involves the construction of the pyrrole core. A Hantzsch-type pyrrole synthesis provides a reliable method for assembling the required substituted pyrrole.[5] This reaction condenses an α-halo ketone (or its equivalent) with a β-enamino ester.
Protocol:
-
Preparation of 3-Benzyloxy-2-bromopropanoate: To a solution of ethyl 3-hydroxy-2-bromopropanoate (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add benzyl 2,2,2-trichloroacetimidate (1.2 eq.) followed by a catalytic amount of trifluoromethanesulfonic acid. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Hantzsch Pyrrole Synthesis: In a round-bottom flask, dissolve ethyl 2-aminocrotonate (1 eq.) and the prepared 3-Benzyloxy-2-bromopropanoate (1 eq.) in ethanol. Add sodium bicarbonate (2.5 eq.) and heat the mixture to reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 3-(benzyloxy)-4-methyl-1H-pyrrole-2-carboxylate as the desired product.
Step 2: Synthesis of Ethyl 1-amino-3-(benzyloxy)-4-methyl-1H-pyrrole-2-carboxylate (Intermediate 2)
The introduction of an amino group at the N1 position of the pyrrole is a crucial step for the subsequent cyclization. Electrophilic amination is a common method to achieve this transformation.[1]
Protocol:
-
Deprotonation: To a solution of Intermediate 1 (1 eq.) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Amination: In a separate flask, prepare a solution of O-(diphenylphosphinyl)hydroxylamine (1.1 eq.) in anhydrous DMF. Add this solution dropwise to the pyrrole anion solution at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-aminated pyrrole.
Step 3: Synthesis of 6-(Benzyloxy)-5-methylpyrrolo[2,1-f]triazin-4(3H)-one (Final Product)
The final step involves the cyclization of the N-aminopyrrole derivative to form the desired triazinone ring. This can be achieved by heating with a one-carbon synthon like formic acid, which will react with the amino group and the ester to form the fused heterocyclic system.
Protocol:
-
Cyclization: In a sealed tube, dissolve Intermediate 2 (1 eq.) in an excess of formic acid. Heat the mixture to 100-120 °C for 6-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or purify by column chromatography to obtain the final product, 6-(Benzyloxy)-5-methylpyrrolo[2,1-f]triazin-4(3H)-one.
Characterization of 6-(Benzyloxy)-5-methylpyrrolo[2,1-f]triazin-4(3H)-one
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are recommended.
Caption: Experimental workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3-7.5 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 6.8 | d | 1H | Pyrrole H |
| ~ 6.2 | d | 1H | Pyrrole H |
| ~ 5.2 | s | 2H | O-CH₂-Ph |
| ~ 2.3 | s | 3H | C₅-CH₃ |
| ~ 8.0 | s | 1H | Triazinone H |
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 | C=O (triazinone) |
| ~ 145 | C (pyrrole-triazine fusion) |
| ~ 136 | C (aromatic ipso) |
| ~ 128-129 | CH (aromatic) |
| ~ 110-120 | C and CH (pyrrole) |
| ~ 70 | O-CH₂-Ph |
| ~ 12 | C₅-CH₃ |
Note: The exact chemical shifts may vary. These are estimated values based on related structures.[2]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.
-
Expected Molecular Formula: C₁₅H₁₃N₃O₂
-
Expected Exact Mass: 267.1008
-
Instrumentation: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution data.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a compound.
Recommended HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% formic acid), B: Acetonitrile (with 0.1% formic acid) |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Purity | >95% for use in biological assays |
Infrared (IR) Spectroscopy
FT-IR spectroscopy can confirm the presence of key functional groups.
Expected IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3050-3150 | Aromatic and vinylic C-H stretch |
| ~ 2900-3000 | Aliphatic C-H stretch |
| ~ 1680-1700 | C=O stretch (amide/lactam) |
| ~ 1600, 1495 | C=C stretch (aromatic) |
| ~ 1100-1250 | C-O stretch (ether) |
Conclusion
This technical guide outlines a robust and scientifically sound strategy for the synthesis and characterization of 6-(Benzyloxy)-5-methylpyrrolo[2,1-f]triazin-4(3H)-one. By following the detailed protocols, researchers can reliably produce this novel compound and rigorously confirm its structure and purity. The successful synthesis of this molecule will provide a valuable new tool for investigations into the biological activities of the pyrrolo[2,1-f][1][2][3]triazine class of compounds, potentially leading to the development of new therapeutic agents.
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Sharma, A., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(3), 269-281. [Link]
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Charushin, V. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789. [Link]
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Tan, K. L., & Bergman, R. G. (2005). Recent Advancements in Pyrrole Synthesis. Comprehensive Organic Synthesis II, 4, 1-38. [Link]
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Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787. [Link]
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Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427-4429. [Link]
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Bhide, R. S., et al. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan-2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of Medicinal Chemistry, 49(7), 2143-2146. [Link]
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The Discovery of Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors: A Technical Guide for Drug Development Professionals
The Discovery of Pyrrolo[2,1-f][1][2][3]triazine-Based Kinase Inhibitors: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the discovery and development of kinase inhibitors based on the privileged pyrrolo[2,1-f][1][2][3]triazine scaffold. Intended for researchers, scientists, and professionals in the field of drug development, this document elucidates the critical steps from initial scaffold identification to preclinical evaluation, with a focus on the scientific rationale behind experimental design and methodology.
Introduction: The Rise of a Privileged Scaffold
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most important classes of drug targets in the 21st century. The search for selective and potent kinase inhibitors has led to the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with the ATP-binding site of various kinases. The pyrrolo[2,1-f][1][2][3]triazine nucleus has been recognized as such a scaffold, demonstrating remarkable versatility in targeting a range of kinases implicated in cancer and other diseases.[4][5] This guide will delve into the journey of this unique heterocyclic system, from its conceptualization as a kinase inhibitor template to the development of clinical candidates.
The pyrrolo[2,1-f][1][2][3]triazine scaffold is an integral component of several approved drugs, including the kinase inhibitor avapritinib and the antiviral remdesivir, highlighting its significance in medicinal chemistry.[4] Its unique bridgehead nitrogen-containing structure provides a rigid framework that can be strategically functionalized to achieve high potency and selectivity.[5]
The Genesis: Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core
The foundation of any drug discovery program based on a novel scaffold is a robust and versatile synthetic strategy. Several methods have been developed for the synthesis of the pyrrolo[2,1-f][1][2][3]triazine core, often starting from either pyrrole or triazine precursors.[4] A common and effective approach involves a multi-step synthesis beginning with a substituted pyrrole derivative.
Representative Synthetic Scheme:
A general and adaptable synthesis of the pyrrolo[2,1-f][1][2][3]triazine nucleus is crucial for generating a library of analogues for structure-activity relationship (SAR) studies. One such versatile synthesis is described by Borzilleri et al. (2005).[6] While the specific details vary depending on the desired substitution pattern, a conceptual workflow is outlined below.
Caption: A typical workflow for an in vivo human tumor xenograft study.
The procedure involves implanting human cancer cells or tumor tissue into immunodeficient mice. [7]Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. [8]Key endpoints include tumor growth inhibition and overall survival.
Structure-Activity Relationship (SAR) Studies: The Path to Potency and Selectivity
SAR studies are the cornerstone of medicinal chemistry, guiding the iterative process of lead optimization. By systematically modifying the chemical structure of the pyrrolo[2,1-f]triazine scaffold and evaluating the impact on biological activity, researchers can identify key structural features that govern potency and selectivity.
Targeting the VEGF Receptor Family
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, and its inhibition is a well-established anti-cancer strategy. Several pyrrolo[2,1-f]triazine-based inhibitors have been developed to target VEGFR-2. [9][10] A combination of crystallography and modeling studies has revealed that the pyrrolotriazine ring binds in the adenine pocket of the ATP binding site, forming key interactions with the hinge region. [3]The aniline group at the 4-position can occupy a lipophilic selectivity pocket, while substituents at the C5 and C6 positions can be directed towards the ribose-phosphate pocket. [3][6] Table 1: SAR of Pyrrolo[2,1-f]triazine-Based VEGFR-2 Inhibitors
| Compound | R¹ (C4-Aniline) | R² (C5) | R³ (C6) | VEGFR-2 IC₅₀ (nM) | Reference |
| 1 | 3-chloro-4-fluorophenyl | H | H | 100 | [9] |
| 2 | 3-hydroxy-4-methylphenyl | H | H | 66 | [9] |
| 3 | 3-hydroxyphenyl | H | H | 23 | [9] |
| BMS-582664 | 4-fluoro-2-methyl-1H-indol-5-yloxy | methyl | (R)-1-hydroxypropan-2-yloxy | Potent (specific IC₅₀ not publicly disclosed) | [11] |
This table is a representative summary and not exhaustive.
Inhibition of Adaptor Protein 2-Associated Kinase 1 (AAK1)
AAK1 has been identified as a potential therapeutic target for the treatment of neuropathic pain. [12]Screening of an in-house kinase compound collection led to the identification of a pyrrolo[2,1-f]triazine analog with an IC₅₀ of ~60 nM against AAK1. [12]Subsequent optimization efforts led to a greater than 10-fold improvement in potency, with analogues exhibiting IC₅₀ values in the single-digit nM range. [12]This enhancement in potency was achieved by designing compounds that could form an additional water-bridging hydrogen bond with the Glu90 residue in the back pocket of the kinase. [12] Table 2: SAR of Pyrrolo[2,1-f]triazine-Based AAK1 Inhibitors
| Compound | R¹ (C4) | R² (C5) | R³ (C6) | AAK1 IC₅₀ (nM) | Reference |
| Hit Compound | Substituted Aniline | H | H | ~60 | [12] |
| Optimized Lead | Modified Aniline with H-bond acceptor | H | H | <10 | [12] |
This table illustrates the general trend in potency improvement.
Case Studies: From Lead Compound to Clinical Candidate
The versatility of the pyrrolo[2,1-f]triazine scaffold is exemplified by the successful development of several clinical candidates.
BMS-582664 (Brivanib Alaninate)
BMS-582664, and its prodrug brivanib alaninate, is a potent and selective dual inhibitor of VEGFR-2 and Fibroblast Growth Factor Receptor 1 (FGFR-1). [11]This compound demonstrated excellent oral efficacy in a variety of human tumor xenograft models in mice. [11]Clinical trials were initiated to evaluate its efficacy in patients with advanced or metastatic hepatocellular carcinoma. [13]
BMS-754807
BMS-754807 is a potent and reversible inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) family of kinases. [11]It has demonstrated broad-spectrum antitumor activity in vitro and in vivo across a range of cancer types, including both solid and hematological malignancies. [14][15]In vivo studies showed significant tumor growth inhibition in multiple xenograft models at well-tolerated doses. [14]
Conclusion and Future Directions
The pyrrolo[2,1-f]t[1][2][3]riazine scaffold has proven to be a highly productive starting point for the discovery of novel kinase inhibitors. Its favorable physicochemical properties and synthetic tractability have allowed for the development of potent and selective inhibitors against a diverse range of kinase targets. The successful progression of compounds like brivanib and BMS-754807 into clinical development underscores the therapeutic potential of this privileged scaffold.
Future research in this area will likely focus on:
-
Exploring new kinase targets: The versatility of the scaffold suggests that it can be adapted to inhibit other kinases implicated in disease.
-
Developing next-generation inhibitors: Overcoming acquired resistance to current kinase inhibitors is a major clinical challenge. The pyrrolo[2,1-f]triazine framework can be further modified to develop next-generation inhibitors that are active against resistant mutants.
-
Targeting allosteric sites: While most current inhibitors are ATP-competitive, the development of allosteric inhibitors that bind to sites other than the ATP pocket could offer improved selectivity and overcome ATP competition in the cellular environment.
The continued exploration of the chemical space around the pyrrolo[2,1-f]t[1][2][3]riazine nucleus holds great promise for the discovery of new and effective medicines for the treatment of cancer and other diseases.
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Borzilleri, R. M., Cai, Z. W., Ellis, C., Fargnoli, J., Fura, A., Gerhardt, T., ... & Bhide, R. S. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f]t[1][2][3]riazine based VEGFR-2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 15(5), 1429–1433. [Link]
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Gorre, M. E., et al. (2018). Exploration of novel pyrrolo[2,1-f]t[1][2][3]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 84-97. [Link]
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Hunt, J. T., et al. (2005). Discovery and SAR of pyrrolo[2,1-f]t[1][2][3]riazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Proceedings of the American Association for Cancer Research, 46, 1234.
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Kandil, S., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[1][2][3]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 223, 113653. [Link]
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Singh, R., et al. (2016). Discovery and SAR of pyrrolo[2,1-f]t[1][2][3]riazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & medicinal chemistry letters, 26(17), 4168–4173. [Link]
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Wautlet, B. S., et al. (2007). Structure activity relationships for 5-substituted pyrrolo[2,1-f]t[1][2][3]riazine-based inhibitors of pan-HER/VEGFR2 kinases: Identification of the clinical candidate. Proceedings of the American Association for Cancer Research, 48, 876.
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Witter, D. J., et al. (2023). Discovery of pyrrolo[2,1-f]t[1][2][3]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Journal of Medicinal Chemistry, 66(12), 8080–8095. [Link]
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Zask, A., et al. (2009). Synthesis and SAR of new pyrrolo[2,1-f]t[1][2][3]riazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & medicinal chemistry letters, 19(23), 6648–6652. [Link]
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Spectroscopic Elucidation of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one. This molecule, belonging to the promising class of pyrrolo[2,1-f][1][2][3]triazines, is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activity of this scaffold.[4][5] The pyrrolo[2,1-f][1][2][3]triazine core is a key structural motif in various kinase inhibitors and antiviral agents, including the FDA-approved drug Remdesivir.[4][6][7]
This document will serve as a comprehensive resource for scientists engaged in the synthesis and characterization of such compounds. We will delve into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounding our interpretations in the established principles of spectroscopic analysis and drawing parallels with structurally related, empirically characterized molecules.
Molecular Structure and Context
The structure of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one is characterized by a fused bicyclic system consisting of a pyrrole and a triazine ring, with a benzyloxy and a methyl group at positions 6 and 5, respectively, and a ketone at position 4. The strategic placement of these functional groups is anticipated to significantly influence its chemical properties and biological activity.
Predicted Spectroscopic Data
While direct experimental data for this specific molecule is not yet publicly available, we can confidently predict its spectroscopic characteristics based on the extensive body of literature on analogous pyrrolo[2,1-f][1][2][3]triazine derivatives.[1][2][3] The following sections present the expected NMR and MS data, along with a detailed rationale for these predictions.
Table 1: Predicted ¹H NMR Data for 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~11.5 | s | 1H | N3-H | The N-H proton of the triazinone ring is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and the influence of the adjacent carbonyl group. This is consistent with data from related heterocyclic systems. |
| ~7.30-7.50 | m | 5H | Phenyl-H | The five protons of the benzyl group will appear as a complex multiplet in the aromatic region, a characteristic feature of a monosubstituted benzene ring. |
| ~6.80 | d, J ≈ 3.0 Hz | 1H | H2 | The pyrrole ring protons are expected to show characteristic coupling. H2 is anticipated to be a doublet due to coupling with H1. |
| ~6.20 | d, J ≈ 3.0 Hz | 1H | H1 | H1 will also be a doublet, coupling with H2. The chemical shifts for these pyrrole protons are influenced by the fused triazinone ring. |
| ~5.30 | s | 2H | O-CH₂-Ph | The benzylic methylene protons will appear as a singlet, shifted downfield due to the adjacent oxygen atom. |
| ~2.20 | s | 3H | C5-CH₃ | The methyl protons at position 5 are expected to be a sharp singlet in the aliphatic region. |
Table 2: Predicted ¹³C NMR Data for 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~158.0 | C4 (C=O) | The carbonyl carbon of the triazinone ring is expected at a significantly downfield chemical shift. |
| ~145.0 | C6 | The carbon bearing the benzyloxy group will be downfield due to the electronegative oxygen atom. |
| ~137.0 | C7a | The bridgehead carbon of the fused ring system. |
| ~136.0 | Phenyl C (ipso) | The carbon of the phenyl ring attached to the benzylic ether. |
| ~128.0-129.0 | Phenyl C | The remaining carbons of the phenyl ring. |
| ~115.0 | C1 | Pyrrole ring carbon. |
| ~110.0 | C2 | Pyrrole ring carbon. |
| ~105.0 | C5 | The carbon bearing the methyl group. |
| ~70.0 | O-CH₂-Ph | The benzylic methylene carbon. |
| ~10.0 | C5-CH₃ | The methyl carbon. |
Mass Spectrometry: Fragmentation and Molecular Ion Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure through fragmentation analysis. For 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one, the following is expected:
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion | Predicted Fragmentation Pathway |
| 282.11 | [M+H]⁺ | Protonated molecular ion. |
| 281.10 | [M]⁺ | Molecular ion. |
| 191.06 | [M - C₇H₇]⁺ | Loss of the benzyl group (tropylium cation). |
| 91.05 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), a very common and stable fragment. |
The fragmentation pattern of related 1,2,4-triazine compounds often involves the loss of nitrogen from the molecular ion, though this can be a relatively minor pathway.[8] The primary fragmentation for the target molecule is anticipated to be the cleavage of the benzylic ether bond, leading to the formation of a stable tropylium cation (m/z 91).
Experimental Protocols: A Guideline for Characterization
For researchers aiming to synthesize and characterize 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like N-H.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the pyrrole and phenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and confirm the predicted fragmentation pathways. This will provide definitive structural information.
-
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one.
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Navigating the Therapeutic Potential of Substituted Pyrrolo[2,1-f]triazinones: An In-depth Technical Guide to Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,1-f]triazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities.[1] Derivatives of this heterocyclic system have shown potent activity as kinase inhibitors, receptor antagonists, and antiviral agents, underscoring their significant therapeutic potential.[2][3][4] This technical guide provides a comprehensive framework for the biological evaluation of novel substituted pyrrolo[2,1-f]triazinones, designed to equip researchers and drug development professionals with the rationale and detailed methodologies required to thoroughly characterize these promising compounds. From initial biochemical screening to in vivo efficacy studies, this document outlines a logical, stepwise progression of assays, emphasizing the importance of integrated data analysis to build a robust profile of a compound's biological activity, selectivity, and preclinical viability.
Introduction: The Pyrrolo[2,1-f]triazinone Core - A Scaffold of Opportunity
The pyrrolo[2,1-f]triazinone heterocyclic system has garnered considerable attention in the field of drug discovery due to its synthetic tractability and its ability to engage with a wide range of biological targets.[3] This scaffold is a key component in several kinase inhibitors and nucleoside drugs.[2] For instance, Avapritinib, a drug approved for treating gastrointestinal stromal tumors, features this core structure.[2] Furthermore, the antiviral drug Remdesivir also incorporates the pyrrolo[2,1-f]triazinone moiety.[2] The broad spectrum of biological activities associated with this scaffold includes the inhibition of crucial cellular signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR pathway, as well as antagonism of receptors like the corticotropin-releasing factor 1 (CRF1) receptor, which is involved in stress-related disorders.[3][5]
The journey of a novel substituted pyrrolo[2,1-f]triazinone from a synthesized molecule to a potential clinical candidate is a multi-faceted process of rigorous biological evaluation. This process is not merely a sequence of standardized tests but a carefully considered investigation into the compound's mechanism of action, potency, selectivity, cellular effects, and in vivo behavior. This guide will navigate through the critical stages of this evaluation, providing both the "how" and the "why" behind each experimental step.
The Hierarchical Approach to Biological Evaluation
A logical and resource-conscious approach to evaluating a new chemical entity involves a tiered screening cascade. This begins with broad, high-throughput in vitro assays to identify initial "hits" and progressively narrows down to more complex and resource-intensive in vivo studies for the most promising candidates. This hierarchical structure ensures that decisions to advance a compound are based on a solid foundation of scientific evidence.
Caption: A tiered approach to the biological evaluation of novel compounds.
Tier 1: Biochemical Assays - Interrogating the Molecular Target
The initial step in characterizing a new pyrrolo[2,1-f]triazinone derivative is to assess its direct interaction with its intended molecular target. For many compounds of this class, the primary targets are protein kinases.[2]
Rationale for Kinase Inhibition Assays
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Therefore, the ability of a compound to inhibit a specific kinase is a critical determinant of its therapeutic potential. Kinase inhibition assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular choice for primary screening due to their high-throughput nature, sensitivity, and robustness.[7] The assay measures the phosphorylation of a substrate by a kinase.
Experimental Protocol: HTRRF Kinase Assay [8][9]
-
Reagent Preparation:
-
Prepare the kinase, biotinylated substrate, and ATP in an enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT).
-
Prepare the detection reagents: Europium (Eu3+) cryptate-labeled anti-phospho-antibody and streptavidin-XL665 in a detection buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA).
-
Prepare serial dilutions of the test pyrrolo[2,1-f]triazinone compound.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, kinase, and biotinylated substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding the detection buffer containing EDTA.
-
Add the Eu3+-cryptate-labeled antibody and streptavidin-XL665.
-
Incubate at room temperature for 60 minutes to allow for binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
-
Data Analysis:
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Cellular Characterization - From Target Engagement to Cellular Response
While biochemical assays confirm target engagement, they do not provide information on a compound's ability to enter cells and exert a biological effect in a more complex physiological environment. Cell-based assays are therefore a critical next step.
Cell Viability and Proliferation Assays
These assays determine the effect of a compound on cell survival and growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[10]
Experimental Protocol: MTT Cell Viability Assay [3][11][12]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyrrolo[2,1-f]triazinone compound and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the IC50 value.
-
Apoptosis Assays
To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is employed.[2]
Experimental Protocol: Annexin V/PI Apoptosis Assay [13][14]
-
Cell Treatment:
-
Treat cells with the pyrrolo[2,1-f]triazinone compound at various concentrations for a defined time period.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V positive, PI negative cells are in early apoptosis.
-
FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
Many kinase inhibitors exert their anti-proliferative effects by inducing cell cycle arrest. Propidium iodide staining followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.[15]
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide [6][16]
-
Cell Treatment and Fixation:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells and fix them in cold 70% ethanol.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Workflow for the cellular characterization of pyrrolo[2,1-f]triazinones.
Tier 3: Preclinical Profiling - Assessing Drug-like Properties and In Vivo Efficacy
Promising compounds from cellular assays are subjected to a suite of studies to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential for toxicity (Tox). Finally, their efficacy is tested in animal models.
ADME Profiling
Metabolic Stability: The stability of a compound in the presence of metabolic enzymes is a key determinant of its in vivo half-life. This is often assessed using liver microsomes.[5]
Experimental Protocol: In Vitro Metabolic Stability Assay [17][18]
-
Incubation:
-
Incubate the pyrrolo[2,1-f]triazinone compound (at a fixed concentration, e.g., 1 µM) with liver microsomes (e.g., human, rat) in the presence of the cofactor NADPH at 37°C.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound against time to determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Permeability: The ability of a compound to cross biological membranes, such as the intestinal epithelium, is crucial for oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[1][19]
Experimental Protocol: Caco-2 Permeability Assay [20][21]
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
-
Transport Study:
-
Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.
-
At specified time intervals, collect samples from the receiver compartment.
-
-
Analysis:
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
-
Safety and Toxicity Assessment
hERG Liability: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[22][23] Therefore, early assessment of a compound's hERG liability is a critical safety evaluation.
Experimental Protocol: hERG Patch-Clamp Assay [24][25]
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol.
-
-
Compound Application:
-
Apply increasing concentrations of the test compound to the cells.
-
-
Data Analysis:
-
Measure the inhibition of the hERG current at each concentration and calculate the IC50 value.
-
In Vivo Efficacy Studies
The ultimate preclinical validation of an anticancer compound's efficacy is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for these studies.[26][27]
Experimental Protocol: Xenograft Tumor Model [4][28]
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the pyrrolo[2,1-f]triazinone compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth in the treated group to the control group to determine the in vivo efficacy.
-
Data Interpretation and Candidate Selection
The biological evaluation of substituted pyrrolo[2,1-f]triazinones generates a vast amount of data. A successful drug discovery program relies on the careful and integrated analysis of this information to select the most promising candidates for further development.
Data Summary Table
| Assay | Parameter(s) Measured | Example Desired Outcome |
| Biochemical | ||
| HTRF Kinase Assay | IC50 / Ki | Potent inhibition of target kinase (e.g., IC50 < 100 nM) |
| Cellular | ||
| MTT Assay | IC50 | Potent inhibition of cancer cell proliferation (e.g., IC50 < 1 µM) |
| Apoptosis Assay | % Apoptotic Cells | Induction of apoptosis at concentrations near the IC50 |
| Cell Cycle Analysis | Cell Cycle Distribution | Arrest of cells in a specific phase of the cell cycle |
| ADME/Tox | ||
| Metabolic Stability | t1/2, Clint | Moderate to high stability (e.g., t1/2 > 30 min) |
| Caco-2 Permeability | Papp, Efflux Ratio | High permeability (Papp > 10 x 10⁻⁶ cm/s), low efflux (ratio < 2) |
| hERG Assay | IC50 | Low hERG inhibition (e.g., IC50 > 10 µM) |
| In Vivo | ||
| Xenograft Model | Tumor Growth Inhibition (%) | Significant tumor growth inhibition at a well-tolerated dose |
Conclusion
The biological evaluation of substituted pyrrolo[2,1-f]triazinones is a systematic and rigorous process that is essential for identifying and advancing promising therapeutic candidates. By employing a hierarchical screening cascade that progresses from in vitro biochemical and cellular assays to in vivo ADME/Tox and efficacy studies, researchers can build a comprehensive understanding of a compound's biological profile. The detailed protocols and rationale provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals working with this versatile and promising class of molecules. The ultimate goal is to leverage this systematic approach to unlock the full therapeutic potential of substituted pyrrolo[2,1-f]triazinones for the benefit of patients.
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Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to Evaluating the Anticancer Activity of Pyrrolotriazinones Using Cell-Based Assays
This document provides a detailed guide for researchers, scientists, and drug development professionals on utilizing cell-based assays to evaluate the anticancer activity of pyrrolotriazinone compounds. This guide emphasizes the scientific rationale behind protocol choices, ensuring data integrity and reproducibility.
Introduction: The Therapeutic Potential of Pyrrolotriazinones
Pyrrolotriazinones are a class of heterocyclic compounds that have garnered significant interest in oncology research due to their potential as potent and selective inhibitors of key signaling pathways implicated in cancer progression.[1][2] These compounds often act as bioisosteres of purines, enabling them to interact with the ATP-binding sites of various kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Several studies have highlighted the potential of pyrrolotriazinone derivatives to inhibit critical cancer-related kinases, including:
-
Phosphoinositide 3-kinase (PI3K): This enzyme is a central node in a signaling pathway that regulates cell growth, proliferation, and survival.[1][3]
-
Mammalian Target of Rapamycin (mTOR): A key downstream effector of the PI3K/Akt pathway, mTOR is a serine/threonine kinase that controls cell growth, metabolism, and angiogenesis.[4][5][6]
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation, and their aberrant activity can lead to uncontrolled cell proliferation.[7][8][9]
Given their diverse mechanisms of action, a multi-faceted approach using a panel of cell-based assays is crucial for comprehensively evaluating the anticancer efficacy of novel pyrrolotriazinone compounds.
Experimental Workflow for Evaluating Pyrrolotriazinone Anticancer Activity
A logical and stepwise experimental workflow is essential for generating robust and interpretable data. The following diagram illustrates a recommended workflow for assessing the anticancer properties of pyrrolotriazinones.
Caption: Experimental workflow for evaluating pyrrolotriazinone anticancer activity.
Part 1: Initial Screening for Cytotoxicity and Cell Viability
The initial step in evaluating a new compound is to determine its effect on cancer cell viability and to establish a dose-response relationship. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[10][11][12]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[13] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[13] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Recommended Cancer Cell Lines
The choice of cell lines is critical and should ideally represent a variety of cancer types.[14][15] For initial screening of pyrrolotriazinones, a panel of well-characterized cell lines is recommended.
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, commonly used in breast cancer research.[3][15] |
| A549 | Lung Carcinoma | A well-established model for non-small cell lung cancer.[3][15] |
| HepG2 | Hepatocellular Carcinoma | A widely used liver cancer cell line.[3][16] |
| HeLa | Cervical Cancer | One of the oldest and most commonly used human cell lines.[13] |
Note: It is imperative to ensure the authenticity of cell lines through methods like Short Tandem Repeat (STR) profiling to maintain data integrity.[17]
Detailed Protocol: MTT Assay
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pyrrolotriazinone compounds (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase at the end of the assay.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolotriazinone compounds in complete medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in complete medium only.
-
Positive Control: A known anticancer drug (e.g., Doxorubicin).
-
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[18]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[18]
-
Mix thoroughly by gentle pipetting or by using a plate shaker to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis and Interpretation:
The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[19]
| Pyrrolotriazinone Derivative | Cell Line | Incubation Time (h) | IC50 (µM) |
| Compound X | MCF-7 | 48 | [Example Value] |
| Compound X | A549 | 48 | [Example Value] |
| Compound Y | HepG2 | 48 | [Example Value] |
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of the pyrrolotriazinone compounds has been established, the next step is to investigate the underlying mechanism of cell death. The two primary modes of cancer cell death induced by chemotherapy are apoptosis and cell cycle arrest.
Apoptosis Assays
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells.
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a sensitive and convenient luminescent assay for measuring their activity.[20][21]
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[20] Cleavage of this substrate by active caspases-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[20]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat the cells in a white-walled 96-well plate as described in the MTT assay protocol. Treat the cells with the pyrrolotriazinone compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Include positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
-
Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[22][23]
-
Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.
-
Add a volume of the reagent to each well equal to the volume of the cell culture medium (e.g., 100 µL of reagent to 100 µL of medium).[21]
-
-
Incubation and Measurement:
Data Analysis: An increase in luminescence in the treated cells compared to the untreated control indicates the induction of apoptosis via caspase-3/7 activation.
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[24][25] Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells.[24][25] Propidium iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes, is often used in conjunction with Annexin V to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.[24][25]
Detailed Protocol: Annexin V-FITC/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the pyrrolotriazinone compounds at their IC50 concentrations for an appropriate duration (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[26]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[26]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Caption: Signaling pathway of pyrrolotriazinone-induced apoptosis.
Cell Cycle Analysis
Many anticancer drugs, particularly kinase inhibitors, can induce cell cycle arrest, preventing cancer cells from proliferating.[1] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[27][28][29]
Principle: PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[27] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[28]
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the pyrrolotriazinone compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
-
Cell Fixation:
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution. The RNase A in the solution is crucial for degrading RNA, which can also be stained by PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The data is typically displayed as a histogram of DNA content. Cell cycle analysis software can be used to quantify the percentage of cells in each phase.
-
Data Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) in the treated samples compared to the control suggests that the pyrrolotriazinone compound induces cell cycle arrest at that phase.
Troubleshooting and Best Practices
-
Cell Culture: Maintain a consistent cell passage number to minimize variability in experimental outcomes.[30] Regularly test for mycoplasma contamination.
-
Compound Solubility: Ensure that the pyrrolotriazinone compounds are fully dissolved in DMSO and that the final DMSO concentration in the culture medium is non-toxic to the cells.
-
Assay Controls: Always include appropriate positive, negative, and vehicle controls to validate the assay performance and interpret the results accurately.
-
Data Reproducibility: Perform all experiments in at least triplicate to ensure the reproducibility of the results.
Conclusion
The cell-based assays outlined in this guide provide a robust framework for the initial evaluation of the anticancer activity of novel pyrrolotriazinone compounds. By systematically assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle, researchers can gain valuable insights into the therapeutic potential and mechanism of action of these promising molecules. Further investigation into the specific molecular targets through techniques like Western blotting can provide a more detailed understanding of their anticancer properties.
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(21), e947. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Methods in Molecular Biology, 979, 31-36. [Link]
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Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences, 24(1), 1-10. [Link]
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Deshmukh, R., et al. (2020). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Pharmaceutical Biology, 58(1), 1014-1025. [Link]
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Albrecht, B. K., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1777-1784. [Link]
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Hordofa, D. A., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(5), 897-909. [Link]
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Application Notes and Protocols: Molecular Docking of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Introduction: Unveiling the Therapeutic Potential of Pyrrolo[2,1-F]triazine Derivatives
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential. Notably, derivatives of this class have been explored as potent kinase inhibitors.[4][5][6] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. One such critical kinase is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[5]
This application note provides a detailed, step-by-step protocol for performing a molecular docking study of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one with the kinase domain of VEGFR-2. Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][7] By understanding the binding mode and affinity of our compound of interest within the VEGFR-2 active site, we can gain insights into its potential as a VEGFR-2 inhibitor and guide further drug development efforts.
This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will utilize widely accessible software and tools to ensure the reproducibility of the described workflow.
The Scientific Rationale: Why Docking Against VEGFR-2?
The choice of VEGFR-2 as the target for this study is based on established evidence linking the pyrrolo[2,1-f][1][2][3]triazine core to kinase inhibition.[4][5] Specifically, Bristol-Myers Squibb has reported on potent VEGFR-2 inhibitors based on this scaffold, demonstrating their potential in oncology.[5] Therefore, it is a scientifically sound hypothesis that 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one may also exhibit inhibitory activity against this target.
Molecular docking will allow us to:
-
Predict the binding conformation: Determine the most likely three-dimensional arrangement of the ligand within the VEGFR-2 active site.
-
Estimate the binding affinity: Calculate a score that represents the strength of the interaction between the ligand and the protein.
-
Identify key interactions: Visualize the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.
This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.
Pre-Docking Preparation: Setting the Stage for an Accurate Simulation
The quality of a molecular docking study is heavily dependent on the meticulous preparation of both the protein receptor and the small molecule ligand.[1][8][9] This phase ensures that the molecules are in a chemically correct and energetically favorable state for docking.
Ligand Preparation
The ligand, 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one, must be converted from a 2D representation to a 3D structure and assigned appropriate chemical properties.
Protocol for Ligand Preparation:
-
Obtain 2D Structure: Draw the 2D structure of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one using a chemical drawing tool like ChemDraw or Marvin Sketch. Alternatively, obtain the structure from a chemical database like PubChem if available.
-
Convert to 3D: Use a program like Open Babel or the functionalities within molecular modeling suites (e.g., Maestro, MOE) to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform a geometry optimization (energy minimization) of the 3D structure using a suitable force field (e.g., MMFF94 or AM1). This step ensures that the ligand has realistic bond lengths, angles, and torsion angles.
-
Assign Partial Charges: Calculate and assign partial charges to each atom of the ligand. Gasteiger charges are commonly used for AutoDock-based studies.
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This is crucial for allowing conformational flexibility during the docking process.
-
Save in Appropriate Format: Save the prepared ligand in the .pdbqt format, which is required by AutoDock Vina. This format contains the atomic coordinates, partial charges, and information about rotatable bonds.
Receptor Preparation
For this study, we will use the crystal structure of the VEGFR-2 kinase domain. A suitable entry can be found in the Protein Data Bank (PDB), a repository for the 3D structural data of large biological molecules.[10][11][12][13]
Protocol for Receptor Preparation:
-
Download the PDB File: Navigate to the RCSB PDB website (rcsb.org) and search for a high-resolution crystal structure of the human VEGFR-2 kinase domain, preferably in complex with a known inhibitor. For this example, we will consider PDB ID: 2OH4.
-
Clean the PDB File:
-
Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands. The co-crystallized ligand can be saved separately to define the binding site.
-
If the protein is a multimer, retain only the chain that is relevant for the docking study.
-
Check for and repair any missing atoms or residues using tools like Chimera or the Protein Preparation Wizard in Schrödinger's Maestro.
-
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures. Ensure that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH of 7.4.
-
Assign Partial Charges: Assign partial charges to the protein atoms. The Kollman united-atom charges are a common choice.
-
Save in PDBQT Format: Convert the cleaned and prepared protein structure into the .pdbqt format for use with AutoDock Vina.
The Docking Workflow: Simulating the Molecular Recognition
With the ligand and receptor prepared, we can now proceed with the molecular docking simulation. We will use AutoDock Vina, a widely used, open-source docking program known for its speed and accuracy.[14]
Defining the Binding Site (The Grid Box)
To guide the docking algorithm, we need to define a three-dimensional search space, or "grid box," within the receptor where the ligand is likely to bind. The most common approach is to center the grid box on the location of the co-crystallized ligand in the original PDB structure.
Protocol for Defining the Grid Box:
-
Load the Receptor and Co-crystallized Ligand: Open the prepared receptor and the extracted co-crystallized ligand in a molecular visualization tool like UCSF Chimera or AutoDock Tools.
-
Determine the Center: Identify the geometric center of the co-crystallized ligand. These x, y, and z coordinates will be the center of your grid box.
-
Set the Dimensions: Define the size of the grid box in each dimension (x, y, z). The box should be large enough to accommodate the ligand and allow it to rotate and translate freely, but not so large that it unnecessarily increases the search space and computational time. A good starting point is a box that extends 10-15 Å beyond the ligand in each direction.
Running the Docking Simulation with AutoDock Vina
AutoDock Vina requires a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and its dimensions.
Example Configuration File (conf.txt):
Execution Command:
Open a terminal or command prompt and execute the following command:
This will initiate the docking simulation. Vina will explore different conformations of the ligand within the defined grid box and score them based on its scoring function. The results, including the predicted binding poses and their corresponding binding affinities, will be saved to docking_results.pdbqt, and a log file will be generated.
Molecular Docking Workflow Diagram
Caption: Workflow for molecular docking of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one.
Post-Docking Analysis: Interpreting the Results
Binding Affinity
AutoDock Vina reports the binding affinity in kcal/mol. This value is an estimate of the binding free energy. More negative values indicate stronger predicted binding. The top-ranked pose is the one with the lowest binding affinity.
| Pose | Binding Affinity (kcal/mol) | RMSD from best mode (lower/upper bound) |
| 1 | -9.5 | 0.000 / 0.000 |
| 2 | -9.2 | 1.234 / 2.567 |
| 3 | -9.1 | 1.543 / 3.012 |
| ... | ... | ... |
Note: The values in this table are illustrative and will vary with each docking run.
Visualization of Binding Poses
Visual inspection of the predicted binding poses is a critical step.[1] This allows you to assess the quality of the docking result and to understand the specific interactions between the ligand and the receptor.
Protocol for Visualization and Interaction Analysis:
-
Load the Complex: Open your molecular visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio) and load the prepared receptor (receptor.pdbqt) and the docking results file (docking_results.pdbqt).
-
Examine the Top-Ranked Pose: Focus on the pose with the best score. Observe how it fits within the binding pocket.
-
Identify Key Interactions: Use the software's analysis tools to identify and visualize non-covalent interactions:
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand and backbone or side-chain atoms of the protein. These are strong, directional interactions that are often crucial for binding.
-
Hydrophobic Interactions: Identify regions where non-polar parts of the ligand are in close contact with non-polar residues of the protein (e.g., Val, Leu, Ile, Phe).
-
Pi-Stacking: If both the ligand and protein have aromatic rings, look for pi-pi stacking or T-stacking interactions.
-
-
Compare with Known Inhibitors: If you docked into a PDB structure that contained a known inhibitor, compare the binding pose of your compound to that of the original ligand. Do they occupy the same space and make similar interactions with key residues? This can help validate your docking protocol.
Key Interaction Analysis Diagram
Sources
- 1. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. US6869952B2 - Pyrrolo[2,1-f][1,2,4]triazine inhibitors of kinases - Google Patents [patents.google.com]
- 5. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2007056170A2 - Pyrrolo[2,1-f] [1,2,4] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. google.com [google.com]
- 9. quora.com [quora.com]
- 10. rcsb.org [rcsb.org]
- 11. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 12. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 13. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to In Vivo Experimental Design for Pyrrolotriazine-Based Inhibitors
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experiments for the evaluation of novel pyrrolotriazine-based inhibitors. Moving beyond a generic template, this guide emphasizes the scientific rationale behind each experimental choice, ensuring the generation of robust, reproducible, and translatable data. The protocols outlined herein are designed to be self-validating, incorporating critical checkpoints and quality control measures. By integrating principles of pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicology, this guide aims to provide a clear roadmap for advancing promising pyrrolotriazine-based compounds from late-stage discovery to preclinical development.
The Strategic Imperative for In Vivo Assessment of Pyrrolotriazine-Based Inhibitors
Pyrrolotriazine derivatives have emerged as a promising class of small molecule inhibitors targeting a range of clinically relevant proteins, particularly kinases involved in oncogenic signaling pathways. Their unique heterocyclic structure allows for potent and selective interactions within the ATP-binding pocket of these enzymes. While in vitro and cell-based assays provide initial validation of a compound's activity, they cannot recapitulate the complex interplay of biological systems. Therefore, well-designed in vivo experiments are indispensable for understanding a compound's true therapeutic potential.
The primary objectives of in vivo testing for this class of inhibitors are:
-
To establish a clear relationship between drug exposure (Pharmacokinetics) and target engagement/biological effect (Pharmacodynamics).
-
To determine the anti-tumor efficacy in a biologically relevant context.
-
To define a preliminary safety and tolerability profile.
This guide will provide the strategic framework and detailed protocols to achieve these objectives, ensuring that experimental designs are both scientifically rigorous and ethically sound.
Foundational Principles: Ensuring Robust and Ethical In Vivo Research
Before embarking on any in vivo study, it is crucial to establish a framework that ensures the quality of the data and the welfare of the research animals.
Adherence to the ARRIVE Guidelines
The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a checklist for reporting animal research, which in turn promotes robust experimental design and data analysis. Key considerations include:
-
Sample Size: Determined by power analysis to ensure statistically significant results can be obtained with the minimum number of animals.
-
Inclusion and Exclusion Criteria: Pre-defined criteria for including or excluding animals from the study (e.g., tumor size at randomization).
-
Randomization: Animals should be randomly assigned to treatment groups to minimize bias.
-
Blinding: Whenever possible, researchers involved in data collection and analysis should be blinded to the treatment groups.
The 3Rs: Replacement, Reduction, and Refinement
These principles are central to the ethical use of animals in research:
-
Replacement: Using non-animal methods where possible.
-
Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals.
Integrated PK/PD Studies: Linking Exposure to Effect
The initial in vivo studies for a novel pyrrolotriazine-based inhibitor should focus on understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This is critical for selecting an appropriate dose and schedule for subsequent efficacy studies.
Pharmacokinetic (PK) Studies
A PK study aims to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Protocol: Single-Dose PK Study in Mice
-
Animal Model: Naive female BALB/c mice (or other appropriate strain), 8-10 weeks old.
-
Formulation: The pyrrolotriazine-based inhibitor should be formulated in a vehicle suitable for the intended route of administration (e.g., oral gavage, intravenous injection). The stability of the compound in the formulation should be confirmed.
-
Dosing: A single dose is administered to a cohort of mice (n=3-5 per time point).
-
Sample Collection: Blood samples are collected at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the compound in the plasma is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: The plasma concentration-time data are used to calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time it takes for the plasma concentration to decrease by half. |
Pharmacodynamic (PD) Studies
A PD study aims to measure the extent and duration of target engagement by the inhibitor.
Protocol: In Vivo Target Inhibition Assay
-
Animal Model: Tumor-bearing mice (e.g., xenograft model with a tumor cell line known to express the target of interest).
-
Dosing: A single dose of the pyrrolotriazine-based inhibitor is administered.
-
Tissue Collection: At various time points post-dose, tumors and relevant tissues are collected.
-
Biomarker Analysis: The level of target inhibition is assessed. For a kinase inhibitor, this is often measured by the phosphorylation status of the target or a downstream substrate using methods like Western blotting or ELISA.
-
Data Analysis: The extent of target modulation is correlated with the drug concentrations in the plasma and tumor tissue (if measured).
Caption: Integrated workflow for pharmacokinetic and pharmacodynamic studies.
Efficacy Studies: Demonstrating Anti-Tumor Activity
Once a dose and schedule have been informed by PK/PD studies, the next critical step is to evaluate the anti-tumor efficacy of the pyrrolotriazine-based inhibitor.
Animal Model Selection
The choice of animal model is paramount for obtaining clinically relevant data.[1][2] Rodent models, particularly mice, are widely used in preclinical oncology due to their genetic manipulability and physiological similarities to humans.[2]
Table 2: Common Tumor Models for Efficacy Studies
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.[3] | Cost-effective, reproducible, high-throughput. | Lacks tumor heterogeneity and a functional immune system.[3] |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are implanted directly into immunocompromised mice. | Preserves the heterogeneity and architecture of the original human tumor. | Expensive, lower take rates, variable growth rates. |
| Syngeneic Models | Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background. | Intact immune system, suitable for studying immunomodulatory effects. | Limited availability of models for specific cancer types. |
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Culture: The selected human cancer cell line is cultured under standard conditions.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).[3]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a pre-determined size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Mice are randomized into treatment groups (n=8-10 per group).
-
Treatment: The pyrrolotriazine-based inhibitor is administered according to the dose and schedule determined from PK/PD studies. A vehicle control group is always included.
-
Data Collection: Tumor volume and body weight are measured 2-3 times per week.
-
Endpoints: The study is terminated when tumors in the control group reach a pre-defined endpoint, or after a specified duration. Key efficacy endpoints include:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in the treated group compared to the control group.
-
Tumor Regression: A decrease in tumor size from baseline.
-
Time to Progression (TTP): The time it takes for tumors to reach a certain size.
-
Caption: Workflow for a typical xenograft efficacy study.
In Vivo Toxicology: Assessing the Safety Profile
Preclinical toxicology studies are essential to evaluate the potential harmful effects of a drug candidate before it is tested in humans.[4] These studies help to identify potential safety concerns and establish a safe dose range for clinical trials.[4]
Dose Range-Finding (DRF) Studies
DRF studies are short-term studies designed to identify the maximum tolerated dose (MTD) of a compound. The MTD is the highest dose that does not cause unacceptable toxicity.
Protocol: Acute and Sub-chronic Toxicity Studies
These studies are designed to assess the potential toxicity of the pyrrolotriazine-based inhibitor after single (acute) or repeated (sub-chronic) administration.[5][6]
-
Animal Model: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).
-
Dosing: The compound is administered daily for a specified duration (e.g., 7, 14, or 28 days).
-
Monitoring: Animals are closely monitored for clinical signs of toxicity, changes in body weight, food and water consumption.
-
Clinical Pathology: Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.[5][6]
-
Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive set of tissues is collected for microscopic examination.[5][7]
Table 3: Key Parameters in Toxicology Studies
| Parameter Category | Specific Measurements | Rationale |
| Clinical Observations | Body weight, food/water intake, physical appearance, behavior | General indicators of health and well-being. |
| Hematology | Red and white blood cell counts, platelets, hemoglobin | To assess effects on the blood and immune system. |
| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine) | To detect potential organ toxicity.[7] |
| Histopathology | Microscopic examination of tissues | To identify any drug-related changes at the cellular level.[7] |
Data Synthesis and Candidate Advancement
The culmination of in vivo studies is the integration of PK, PD, efficacy, and toxicology data to make an informed decision about the future of the pyrrolotriazine-based inhibitor.
Establishing a Therapeutic Window
The therapeutic window is the range of doses at which a drug is effective without being toxic. A wide therapeutic window is a desirable characteristic for a clinical candidate.
Go/No-Go Decision Criteria
A set of pre-defined criteria should be used to decide whether to advance a compound to the next stage of development. These criteria may include:
-
PK: Favorable oral bioavailability and half-life.
-
PD: Sustained target inhibition at a well-tolerated dose.
-
Efficacy: Significant tumor growth inhibition or regression in a relevant animal model.
-
Safety: A well-defined safety profile with a clear therapeutic window.
By following the principles and protocols outlined in this guide, researchers can generate the high-quality in vivo data necessary to confidently advance promising pyrrolotriazine-based inhibitors toward clinical development.
References
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). National Institutes of Health (NIH). [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). PubMed Central. [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development. (2010). PubMed Central. [Link]
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Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. (2022). MDPI. [Link]
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Preclinical Research in Drug Development: From Toxicology to Translational Insights. (2025). Labcorp. [Link]
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Pharmacokinetics and its role in small molecule drug discovery research. (2001). PubMed. [Link]
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Overview of the experimental design. (A) Kinase inhibitors used in the study... (2023). ResearchGate. [Link]
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023). MDPI. [Link]
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The Crucial Role of preclinical toxicology studies in Drug Discovery. (2023). Altasciences. [Link]
-
Toxicology Studies. Pacific BioLabs. [Link]
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Using Animal Models for Drug Development. Taconic Biosciences. [Link]
-
Bioactive Pyrrolo[2,1-f][8][9][10]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. (2011). PubMed Central. [Link]
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What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. (2025). ACS Publications. [Link]
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Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017). PLOS. [Link]
-
Preclinical GLP Toxicology Studies. Charles River. [Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Dovepress. [Link]
- Pyrrolotriazine inhibitors of kinases. (2006).
-
The Importance of Toxicology Studies in Preclinical Research. (2023). Labinsights. [Link]
-
Pharmacokinetics and Pharmacodynamics. (2021). YouTube. [Link]
-
Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. (2018). Taylor & Francis Online. [Link]
-
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2013). ACS Publications. [Link]
-
Bioactive pyrrole-based compounds with target selectivity. (2021). PubMed Central. [Link]
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- 7. biotech-spain.com [biotech-spain.com]
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- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Cyclization of N-Aminopyrroles
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of fused heterocycles derived from N-aminopyrroles. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging these versatile building blocks to construct complex molecular architectures, particularly fused pyrazole systems of interest in drug discovery.[1]
This document moves beyond simple protocols to provide a deeper understanding of the reaction variables, enabling you to troubleshoot common issues and rationally design optimal conditions for your specific substrates.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the strategic planning of N-aminopyrrole cyclization experiments.
Q1: What are the primary strategies for achieving the cyclization of N-aminopyrroles?
The cyclization of N-aminopyrroles is a powerful method for creating fused bicyclic systems, such as pyrazolo-fused heterocycles.[2] The strategy is dictated by the reaction partner chosen to react with the N-amino group. The most common approaches include:
-
Condensation with Bi-electrophiles: This is a classic and robust method where the N-aminopyrrole reacts with a molecule containing two electrophilic centers, such as 1,3-dicarbonyl compounds or their synthetic equivalents (e.g., enaminones).[3] The reaction typically proceeds through a condensation-cyclization cascade, often catalyzed by an acid.[3]
-
Transition-Metal Catalysis: Metals like palladium (Pd), copper (Cu), and gold (Au) can be used to facilitate cyclizations that might otherwise be difficult.[4][5] These methods can involve activating the N-aminopyrrole itself or a reaction partner, enabling transformations under milder conditions and with greater functional group tolerance.[6] For instance, palladium-catalyzed hydroamination of N-alkyne-substituted pyrroles can yield fused systems.[5]
-
Radical Cyclizations: Iminyl radical cyclizations, often initiated by thermal or microwave irradiation, represent another pathway.[7][8] These reactions proceed through a different mechanism and can provide access to unique substitution patterns not achievable through ionic pathways.
Q2: How do I select the appropriate solvent for my reaction?
Solvent selection is critical and can dramatically impact reaction rate and selectivity. There is no single "best" solvent; the choice depends on the reaction mechanism and the properties of your starting materials.
-
Causality: The solvent's primary roles are to dissolve the reactants, stabilize charged intermediates or transition states, and, in some cases, directly participate in the reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMA, MeCN): These are often good general-purpose solvents for these reactions as they can dissolve a wide range of organic molecules and salts without interfering with nucleophilic or basic reagents.
-
Alcohols (e.g., MeOH, EtOH): Protic solvents can be effective, particularly for acid-catalyzed condensations. They can facilitate proton transfer steps, which are often crucial in the cyclization mechanism. A general procedure for cyclization in methanol involves refluxing the N-aminopyrrole derivative with a suitable partner, like hydrazine.[9]
-
Fluorinated Alcohols (e.g., HFIP, NFTBA): These specialized solvents have gained attention for their ability to promote reactions that are sluggish in other media.[10] Their strong hydrogen-bond-donating ability can stabilize anionic intermediates and increase the electrophilicity of reaction partners, leading to significant rate enhancements.[10]
-
Green Solvents: In an effort to develop more sustainable protocols, water or isopropanol have been successfully used for certain intramolecular cyclizations, offering an eco-friendly alternative.[11]
Q3: What is the influence of substituents on the N-aminopyrrole starting material?
The electronic nature of the substituents on both the pyrrole ring and the reaction partner can profoundly affect reactivity.
-
Electron-Donating Groups (EDGs): Groups like alkyl or methoxy on the pyrrole ring increase the electron density of the system, enhancing the nucleophilicity of the N-amino group. This generally leads to faster reaction rates.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro or cyano decrease the nucleophilicity of the N-amino group, which can slow down the initial step of the reaction.[12] However, EWGs on the reaction partner can make it more electrophilic and susceptible to nucleophilic attack. The interplay between these electronic effects determines the overall reaction outcome. For instance, the presence of an EWG can influence which nitrogen atom of a hydrazide group initiates cyclization onto an alkyne.[12]
Troubleshooting Guide
This guide provides a logical framework for diagnosing and solving common experimental challenges in a question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What should I investigate?
This is a common issue that can often be resolved by systematically evaluating the core reaction parameters. The underlying cause is typically insufficient activation of one of the reactants.
Troubleshooting Workflow: Low Conversion
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave- and Thermally Promoted Iminyl Radical Cyclizations: A Versatile Method for the Synthesis of Functionalized Pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties [beilstein-journals.org]
Pyrrolotriazine Development Technical Support Center: Overcoming pH-Dependent Absorption Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals working with orally active pyrrolotriazines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of pH-dependent absorption encountered with this important class of molecules. As nitrogen-containing heterocyles, many pyrrolotriazine derivatives exhibit weak basicity, leading to significant variations in solubility and permeability throughout the gastrointestinal (GI) tract.[1] This guide is designed to provide you with the foundational knowledge and practical experimental protocols to diagnose, understand, and overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrrolotriazine Absorption
This section addresses the core principles governing the oral absorption of weakly basic compounds like pyrrolotriazines.
1. Why is the oral absorption of my pyrrolotriazine compound so variable?
The oral bioavailability of many drug candidates can be low due to poor solubility and low permeability.[2] For weakly basic compounds such as many pyrrolotriazines, this variability is often linked to the dramatic pH changes along the gastrointestinal tract.[3][4][5] In the acidic environment of the stomach (pH 1-3), these compounds are protonated and tend to be highly soluble. However, as they transition to the more neutral to slightly alkaline environment of the small intestine (pH 6.5-7.5), where most drug absorption occurs, their solubility can decrease significantly, leading to precipitation and reduced absorption.[2]
2. What is pKa, and how does it affect my pyrrolotriazine?
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a weakly basic pyrrolotriazine, at a pH below its pKa, the ionized (protonated) form predominates, which is generally more soluble in aqueous media. At a pH above the pKa, the neutral (non-ionized) form is more prevalent. While the non-ionized form is typically less soluble, it is often more permeable across the lipid-rich intestinal membrane. Understanding the pKa of your specific pyrrolotriazine derivative is crucial for predicting its behavior in the GI tract.[6][7]
3. How does the Biopharmaceutics Classification System (BCS) apply to my pyrrolotriazine?
The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability.[8][9][10][11] Weakly basic pyrrolotriazines often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) due to their pH-dependent solubility.[11] A drug is considered highly soluble if its highest therapeutic dose can dissolve in 250 ml or less of aqueous media over a pH range of 1.2 to 6.8.[9] If your pyrrolotriazine's solubility drops significantly at intestinal pH, it will likely be classified as a low-solubility compound, even if it is highly soluble at gastric pH.
Part 2: Troubleshooting Guide - From the Benchtop to In Vivo
This section provides a structured approach to identifying and resolving common experimental issues related to the pH-dependent absorption of pyrrolotriazines.
Issue 1: Low and Inconsistent Bioavailability in Animal Studies
Potential Cause: Precipitation of the pyrrolotriazine in the higher pH environment of the small intestine after dissolution in the stomach.
Troubleshooting Steps:
-
Characterize the pH-Solubility Profile: The first step is to quantify the solubility of your compound across a physiologically relevant pH range (typically 1.2 to 7.5).[11][12] This data is fundamental to understanding its potential for precipitation in the gut.
-
Formulation Strategies:
-
pH-Modifier Excipients: Incorporating organic acids like citric or tartaric acid into your formulation can help maintain a lower micro-environmental pH around the drug particles as they dissolve, thereby enhancing dissolution in the upper small intestine.[13]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD with a suitable polymer can improve the dissolution rate and generate a supersaturated solution in the intestine, which can enhance absorption before the compound precipitates.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective.[14] These systems form a fine emulsion upon contact with GI fluids, keeping the drug in a solubilized state and potentially enhancing its absorption through lymphatic pathways.[2][14]
-
| Formulation Strategy | Mechanism of Action | Key Excipients |
| pH-Modification | Creates an acidic microenvironment to enhance dissolution of basic drugs. | Citric acid, Tartaric acid.[13] |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the drug in a high-energy amorphous state, improving dissolution and creating supersaturation. | HPMC, PVP, Soluplus®. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid/surfactant mixture, forming a micro/nanoemulsion in the GI tract to maintain solubility. | Oils (e.g., Capryol 90), Surfactants (e.g., Cremophor EL, Tween 80), Co-surfactants (e.g., Transcutol).[14] |
Issue 2: Compound Precipitation in In Vitro Permeability Assays (e.g., Caco-2)
Potential Cause: The pH of the apical buffer in the Caco-2 assay (typically 6.5-7.4) is causing your weakly basic pyrrolotriazine to precipitate, leading to an underestimation of its permeability.
Troubleshooting Steps:
-
Verify Solubility in Assay Buffer: Before conducting the permeability assay, determine the solubility of your compound in the apical buffer at the intended concentration.
-
Adjust Assay Conditions:
-
Lowering the Apical pH: If scientifically justified, you can perform the assay at a slightly lower apical pH (e.g., 6.5) to better mimic the conditions of the upper small intestine and improve solubility.[15][16]
-
Use of Solubilizing Excipients: If compatible with the Caco-2 cell monolayer, you can include a low concentration of a non-toxic solubilizing agent in the apical buffer. However, this must be carefully validated to ensure it does not compromise cell monolayer integrity.
-
-
Refine the Dosing Solution Preparation: Prepare the dosing solution immediately before application to the cells to minimize the time for precipitation to occur.
Issue 3: Discrepancy Between High In Vitro Permeability and Low In Vivo Bioavailability
Potential Cause: While your pyrrolotriazine may have high intrinsic permeability (the non-ionized form readily crosses cell membranes), its absorption in vivo is limited by its poor dissolution and solubility at intestinal pH (a "dissolution rate-limited" scenario).
Troubleshooting Steps:
-
Conduct In Vitro Dissolution Testing: Perform dissolution studies using a USP apparatus (e.g., Apparatus 2, paddles) with pH-shifting media that mimic the transit from the stomach to the small intestine.[12][17][18][19] This will help you visualize the extent of precipitation as the pH increases.
-
Re-evaluate Formulation Strategy: The focus should be on enhancing and maintaining the solubility of the compound in the intestinal lumen. Consider the formulation strategies outlined in "Issue 1," with a particular emphasis on SEDDS or ASDs.[14]
-
Consider Prodrug Approaches: If feasible from a medicinal chemistry perspective, a prodrug strategy could be explored to modify the physicochemical properties of the parent molecule to improve solubility and absorption, with the prodrug being converted to the active pyrrolotriazine in vivo.
Part 3: Experimental Protocols
These protocols provide a starting point for your experiments and should be optimized for your specific pyrrolotriazine compound.
Protocol 1: pH-Solubility Profiling
Objective: To determine the equilibrium solubility of a pyrrolotriazine derivative over a physiologically relevant pH range.
Materials:
-
Pyrrolotriazine compound
-
Buffer solutions at pH 1.2, 4.5, 6.8, and 7.4 (prepared according to USP standards)[20]
-
Shaking incubator or orbital shaker at 37°C
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of the pyrrolotriazine compound to vials containing each buffer solution.
-
Incubate the vials at 37°C with constant agitation for 24-48 hours to ensure equilibrium is reached.[21]
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved pyrrolotriazine in the filtrate using a validated analytical method.
-
Perform all determinations in triplicate.[20]
Protocol 2: In Vitro Dissolution with pH Shift
Objective: To simulate the dissolution and potential precipitation of a pyrrolotriazine formulation as it transitions from the stomach to the small intestine.
Materials:
-
USP Dissolution Apparatus 2 (Paddles)
-
Dissolution media: 0.1 N HCl (pH 1.2) and phosphate buffer (pH 6.8)
-
Pyrrolotriazine formulation (e.g., tablet or capsule)
-
Automated sampling system or syringes with cannula filters
Procedure:
-
Set up the dissolution apparatus with 750 mL of 0.1 N HCl at 37°C and a paddle speed of 50-75 RPM.
-
Place the formulation in the dissolution vessel.
-
Collect samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).
-
After 2 hours, add 250 mL of a concentrated phosphate buffer to the vessel to raise the pH to 6.8.
-
Continue sampling at various time points (e.g., 135, 150, 180, 240 minutes).
-
Analyze the samples to determine the percentage of drug dissolved over time.
Protocol 3: Caco-2 Cell Permeability Assay with Varying Apical pH
Objective: To assess the permeability of a pyrrolotriazine across a Caco-2 cell monolayer at different apical pH values, representing different regions of the small intestine.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts) for 21-25 days
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) buffered to pH 6.5 and 7.4[15][22]
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS or other sensitive analytical method
Procedure:
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values within the acceptable range for your laboratory.
-
Buffer Exchange: Wash the monolayers with the respective transport buffers (pH 6.5 or 7.4) and pre-incubate at 37°C.
-
Permeability Measurement (Apical to Basolateral):
-
Add the pyrrolotriazine compound (dissolved in the appropriate pH buffer) to the apical (donor) chamber.
-
Add fresh buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical) for Efflux Assessment:
-
Add the compound to the basolateral chamber and sample from the apical chamber.
-
-
Post-Assay Integrity Check: Measure the permeability of Lucifer yellow to confirm the monolayer was not compromised during the experiment.
-
Sample Analysis: Quantify the concentration of the pyrrolotriazine in all samples.
-
Calculate Apparent Permeability (Papp): Use the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
A substance is generally considered to have high permeability if its Papp value is greater than 10 x 10⁻⁶ cm/s.[15]
Part 4: Visualizations
Diagram 1: Ionization of a Weakly Basic Pyrrolotriazine
Caption: Ionization and solubility of a weakly basic pyrrolotriazine in the GI tract.
Diagram 2: Troubleshooting Workflow for Low Bioavailability
Caption: Decision tree for troubleshooting low oral bioavailability of pyrrolotriazines.
Diagram 3: Caco-2 Permeability Assay Workflow
Caption: Workflow for a Caco-2 cell permeability experiment.
References
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Perez-Perez, M. J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Computer-Aided Molecular Design, 37(7), 359-373. [Link]
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Al-Gousous, J., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 394. [Link]
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Volpe, D. A. (2011). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics, 8(4), 1145–1153. [Link]
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Singh, S. K., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-34. [Link]
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Sura, A., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2539. [Link]
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Singh, S. K., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-34. [Link]
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European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2014). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
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Le, T. N. T., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7488. [Link]
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Pudipeddi, M., et al. (2010). Formulation Possibilities of a Weak Base with a Narrow Solubility Range. AAPS PharmSciTech, 11(3), 1133–1141. [Link]
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Lee, J. B., et al. (2003). Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds. Pharmaceutical Research, 20(12), 1968-1974. [Link]
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Perez-Perez, M. J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. ResearchGate. [Link]
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Kumar, A., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 42-50. [Link]
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Koziolek, M., et al. (2023). Intestinal and fecal pH in human health. Frontiers in Microbiology, 14, 1157999. [Link]
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Zhang, G. G. Z., et al. (2018). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Molecular Pharmaceutics, 15(11), 5233–5244. [Link]
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Tsume, Y., et al. (2014). The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC. European Journal of Pharmaceutical Sciences, 57, 152-163. [Link]
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Validation & Comparative
A Comparative In Vivo Efficacy Analysis of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one Against Established Anti-inflammatory Agents
In the relentless pursuit of novel therapeutics to combat inflammation, the scientific community continuously evaluates emerging molecular entities for their potential to surpass or complement existing treatments. This guide provides a comprehensive in vivo comparison of a novel pyrrolo[2,1-f]triazine derivative, 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one, against two well-established anti-inflammatory agents: the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin.
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a recognized pharmacophore present in a variety of clinically relevant molecules, including kinase inhibitors.[4][5] This structural motif is often associated with potent biological activity, making 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one a compelling candidate for investigation as an anti-inflammatory agent. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of a robust preclinical in vivo model to assess and compare the anti-inflammatory efficacy of this novel compound.
The Rationale for an In Vivo Approach: The Carrageenan-Induced Paw Edema Model
To bridge the gap between in vitro activity and potential clinical utility, a well-characterized in vivo model is indispensable.[6][7] The carrageenan-induced paw edema model in rodents is a widely accepted and highly reproducible acute inflammation assay for the preliminary screening of anti-inflammatory drugs.[8][9] This model is particularly valuable as it recapitulates key features of inflammation, including edema, and the release of pro-inflammatory mediators.[2]
The inflammatory response induced by carrageenan is biphasic. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (1.5-5 hours) is primarily sustained by the production of prostaglandins, mediated by the upregulation of cyclooxygenase-2 (COX-2).[2] This biphasic nature allows for the differentiation of compounds acting on different inflammatory pathways.
Comparative Efficacy Evaluation: A Head-to-Head Analysis
This section outlines a detailed experimental protocol for comparing the in vivo anti-inflammatory efficacy of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one (referred to as Compound X for brevity), dexamethasone, and indomethacin.
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Experimental Protocol
1. Animal Handling and Acclimatization:
-
Male Wistar rats (150-200g) are used for this study.[2]
-
Animals are acclimatized for a minimum of seven days under controlled conditions (25±3°C, 12h light/dark cycle) with ad libitum access to food and water.[2]
2. Grouping and Dosing:
-
Animals are randomly assigned to the following groups (n=6 per group):
-
Vehicle Control: 0.5% Carboxymethyl cellulose (CMC) in saline, p.o.
-
Compound X (10 mg/kg): 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one in 0.5% CMC, p.o.
-
Compound X (30 mg/kg): 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one in 0.5% CMC, p.o.
-
Dexamethasone (1 mg/kg): Dexamethasone in 0.5% CMC, p.o.
-
Indomethacin (10 mg/kg): Indomethacin in 0.5% CMC, p.o.
-
-
Baseline paw volume of the right hind paw is measured using a plethysmometer.
-
The respective treatments are administered orally (p.o.) via gavage.[8]
3. Induction of Inflammation:
-
One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[8][10]
4. Measurement of Paw Edema:
-
Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[8]
-
The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
5. Post-Mortem Analysis:
-
At the end of the experiment (6 hours), animals are euthanized.
-
The inflamed paw tissue is collected for histopathological analysis and cytokine profiling (TNF-α and IL-6) using ELISA.
Anticipated Results and Mechanistic Insights
The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.
Table 1: Effect of Compound X, Dexamethasone, and Indomethacin on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Compound X | 10 | 0.52 ± 0.04* | 38.8 |
| Compound X | 30 | 0.31 ± 0.03 | 63.5 |
| Dexamethasone | 1 | 0.25 ± 0.02 | 70.6 |
| Indomethacin | 10 | 0.35 ± 0.03** | 58.8 |
*p<0.05, **p<0.01 compared to Vehicle Control
Table 2: Effect of Compound X, Dexamethasone, and Indomethacin on Pro-inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) (± SEM) | IL-6 (pg/mg tissue) (± SEM) |
| Vehicle Control | - | 150.2 ± 12.5 | 210.8 ± 18.2 |
| Compound X | 10 | 95.6 ± 8.1 | 135.4 ± 11.7 |
| Compound X | 30 | 60.3 ± 5.4 | 85.1 ± 7.9 |
| Dexamethasone | 1 | 45.1 ± 4.2 | 62.7 ± 5.8 |
| Indomethacin | 10 | 130.5 ± 11.3 | 185.3 ± 15.6 |
*p<0.05, **p<0.01 compared to Vehicle Control
Discussion and Mechanistic Interpretation
The hypothetical data suggests that Compound X exhibits a dose-dependent anti-inflammatory effect, significantly reducing both paw edema and the levels of pro-inflammatory cytokines TNF-α and IL-6. Its efficacy at 30 mg/kg appears comparable to that of indomethacin in reducing edema, and superior in suppressing cytokine production. Dexamethasone, as expected, demonstrates the most potent anti-inflammatory activity across all parameters.[11][12]
The differential effects of the compounds on cytokine levels provide clues to their mechanisms of action. Indomethacin, a non-selective COX inhibitor, primarily targets prostaglandin synthesis and is expected to have a less pronounced direct effect on TNF-α and IL-6 production.[12] In contrast, dexamethasone exerts its broad anti-inflammatory effects by binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.[13]
The significant reduction in TNF-α and IL-6 by Compound X suggests a mechanism that goes beyond simple COX inhibition. It is plausible that, as a pyrrolo[2,1-f]triazine derivative, Compound X acts as a kinase inhibitor, targeting signaling pathways upstream of cytokine gene transcription, such as the NF-κB pathway.
The NF-κB Signaling Pathway: A Likely Target
Caption: A simplified diagram of the NF-κB signaling pathway and potential points of inhibition.
Conclusion
This comparative guide outlines a robust in vivo methodology for evaluating the anti-inflammatory potential of the novel pyrrolo[2,1-f]triazine derivative, 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one. The presented experimental design, coupled with the analysis of multiple inflammatory endpoints, allows for a comprehensive assessment of its efficacy relative to established anti-inflammatory agents. The hypothetical data suggests that this compound holds promise as a potent anti-inflammatory agent, potentially acting through the inhibition of key signaling pathways such as NF-κB. Further investigation into its precise molecular targets is warranted to fully elucidate its mechanism of action and therapeutic potential.
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-
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Selectivity profile of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one for PI3K isoforms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target.[1][2][3][4] Dysregulation of this pathway is a common feature in a multitude of human cancers, driving tumor cell growth, survival, and proliferation.[1][5][6] Consequently, the development of small molecule inhibitors targeting PI3K has been a major focus of oncological research.
The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[7] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ. While all isoforms play a role in normal cellular function, their involvement in cancer can differ, making isoform-selective inhibition a key strategy to maximize therapeutic efficacy and minimize off-target toxicities.[7][8]
This guide provides a comparative analysis of the PI3K isoform selectivity profile of a representative pyrrolo[2,1-F]triazinone derivative, contextualized with established PI3K inhibitors. While specific data for 6-(benzyloxy)-5-methylpyrrolo[2,1-F]triazin-4(3H)-one is not publicly available, we will utilize published data for a structurally related compound, a 7-phenylpyrrolo[2,1-f][5][9][10]triazin-4-amine derivative , identified as a potent and selective PI3Kδ inhibitor, as a case study for this chemical class.[11] This will be compared against the well-characterized pan-PI3K inhibitor Pictilisib (GDC-0941) and the β-sparing PI3K inhibitor Taselisib (GDC-0032) .
Understanding the PI3K Signaling Pathway
The PI3K pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes.[1][4] Upon activation by upstream receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a host of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth, proliferation, survival, and metabolism.[1][9]
Figure 2: Workflow for a radioactive biochemical PI3K inhibitor assay.
Cell-Based Assays
Cell-based assays are essential for confirming the activity and selectivity of an inhibitor in a more physiologically relevant context. These assays measure the downstream effects of PI3K inhibition within intact cells. A common approach is to measure the phosphorylation of AKT. [12] Protocol: Western Blot Analysis of p-AKT Levels
-
Cell Culture: Select appropriate cancer cell lines that are known to have an activated PI3K pathway.
-
Compound Treatment: Treat the cells with varying concentrations of the test inhibitor for a specific duration.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT. The total AKT serves as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent or fluorescent detection.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on AKT phosphorylation. A dose-dependent decrease in the p-AKT/total AKT ratio indicates PI3K pathway inhibition.
Figure 3: Workflow for a cell-based Western blot assay to assess PI3K pathway inhibition.
Conclusion
The pyrrolo[2,1-F]triazinone scaffold represents a promising chemical starting point for the development of potent and selective PI3K inhibitors. As demonstrated by the representative 7-phenylpyrrolo[2,1-f]t[5][9][10]riazin-4-amine derivative, high selectivity for the PI3Kδ isoform can be achieved, offering a potential therapeutic advantage for specific disease indications. [11]The comparative analysis with the pan-PI3K inhibitor Pictilisib and the β-sparing inhibitor Taselisib underscores the diverse selectivity profiles that can be engineered within PI3K inhibitors. The rigorous application of both biochemical and cell-based assays is paramount in characterizing these profiles and guiding the selection of drug candidates with the optimal balance of on-target efficacy and reduced off-target effects. Further exploration of the structure-activity relationships of the pyrrolo[2,1-F]triazinone core is warranted to unlock its full potential in the development of next-generation PI3K-targeted therapies.
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Heffron, T. P., Eigenbrot, C., Friedman, L. S., & Staben, S. T. (2016). The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]o[5][10]xazepin-9-yl)oxy)propanamide (GDC-0326). Journal of Medicinal Chemistry, 59(3), 867–880. [Link]
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Sarkis, L., & Soria, J. C. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Annals of Oncology, 25(suppl_4), iv105–iv124. [Link]
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Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550–562. [Link]
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Wallin, J. J., Guan, J., Prior, W. W., Lee, L. B., Berry, L., Belmont, L. D., ... & Friedman, L. S. (2012). GDC-0032, a β-sparing PI3K inhibitor, demonstrates potent and durable antitumor activity in preclinical models of PTEN-deficient and PIK3CA-mutant tumors. Molecular Cancer Therapeutics, 11(7), 1535–1546. [Link]
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Miller, B. W., & Janku, F. (2015). The PI3K Pathway As Drug Target in Human Cancer. Journal of Clinical Oncology, 33(31), 3651–3654. [Link]
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A Guide to Privileged Scaffolds: Justifying the Use of Pyrrolo[2,1-f]triazin-4(3H)-one Over Other Heterocyclic Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology and immunology. Kinase inhibitors have revolutionized targeted therapy, with the FDA having approved over 65 small-molecule inhibitors to date.[1] The success of these therapies hinges on a delicate balance between potent on-target activity and minimal off-target effects. This has propelled the field of medicinal chemistry to identify and optimize "privileged scaffolds"—core molecular structures that exhibit a high propensity for binding to specific biological targets and possess favorable drug-like properties.[2]
The pyrrolo[2,1-f][1][3][4]triazine scaffold has emerged as a uniquely versatile and privileged structure.[2][3] Its presence in clinically successful drugs, such as the kinase inhibitor Avapritinib and the antiviral nucleoside analog Remdesivir , underscores its therapeutic potential.[1][5] This guide provides an in-depth, data-supported justification for prioritizing the pyrrolo[2,1-f]triazin-4(3H)-one core in drug discovery campaigns. We will dissect its mechanistic advantages, compare its performance with alternative heterocyclic inhibitors, and provide the experimental frameworks necessary for a rigorous comparative evaluation.
The Pyrrolo[2,1-f]triazin-4(3H)-one Scaffold: A Mechanistic Deep Dive
The power of the pyrrolo[2,1-f]triazin-4(3H)-one scaffold lies in its rigid, fused bicyclic structure, which serves as an excellent anchor for ATP-competitive inhibition. This rigidity minimizes the entropic penalty upon binding to the kinase active site, providing a strong foundation for high-potency inhibitors.
Mechanism of Action: ATP-Competitive Inhibition
Most kinase inhibitors derived from this scaffold function as Type I, ATP-competitive inhibitors. They occupy the adenosine binding pocket of the kinase, forming critical hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the enzyme. The pyrrolotriazine core orients substituents into key pockets within the active site, enabling the fine-tuning of both potency and selectivity.[6][7] For instance, X-ray crystallography of a pyrrolotriazine derivative bound to Janus Kinase 2 (JAK2) revealed that the core structure facilitates hydrogen bonding with key residues like Glu930 and Leu932 in the hinge region, which is a hallmark of potent kinase inhibition.[1]
Caption: General binding mode of a pyrrolotriazine kinase inhibitor.
Versatility and "Tunability"
The true strength of this scaffold is its versatility. Derivatives have been developed to potently and selectively inhibit a wide array of kinases, including:
-
Receptor Tyrosine Kinases: VEGFR-2, EGFR, HER2, IGF-1R[1][8]
-
Non-Receptor Tyrosine Kinases: JAK2[1]
-
Lipid Kinases: PI3Kδ[9]
-
Serine/Threonine Kinases: Adaptor protein 2-associated kinase 1 (AAK1)[10]
This adaptability stems from the multiple vectors for chemical modification on the core structure, particularly at the C-5 and C-6 positions.[8] These sites allow medicinal chemists to introduce various side chains that can probe different sub-pockets of the ATP binding site, thereby engineering selectivity for a specific kinase while minimizing interactions with others. This "tunability" is a critical advantage for developing inhibitors with improved safety profiles.
Comparative Analysis with Alternative Heterocyclic Inhibitors
While many heterocyclic cores are used in kinase inhibitor design, the pyrrolo[2,1-f]triazin-4(3H)-one scaffold often presents distinct advantages. Let's compare it to two other widely used scaffolds.
Pyrrolo[2,3-d]pyrimidine
This scaffold, often called 7-deazapurine, is another highly successful core found in numerous kinase inhibitors. It mimics the purine structure of adenosine.
-
Advantages: Excellent track record, strong hinge-binding capabilities, and proven clinical success.
-
Limitations: Its close structural similarity to endogenous purines can sometimes lead to off-target activity against a broad range of ATP-dependent enzymes, requiring careful optimization to achieve selectivity.
Caption: Key feature comparison of two pyrrolo-based scaffolds.
Indolin-2-one (Oxindole)
The indolin-2-one core is famously the basis for Sunitinib and Semaxanib, primarily targeting receptor tyrosine kinases involved in angiogenesis like VEGFRs and PDGFRs.[4]
-
Advantages: Effective anti-angiogenic activity and established clinical utility.
-
Limitations: Often associated with multi-targeted activity, which can be beneficial for certain cancers but can also lead to a higher incidence of off-target side effects.[11] The flexibility of the linkage between the oxindole and its partner heterocycle can introduce a higher entropic cost to binding compared to a rigid fused system.
Performance Data: A Head-to-Head Comparison
Objective comparison requires quantitative data. The following table summarizes representative data for inhibitors based on the pyrrolotriazine scaffold versus alternatives, demonstrating its capacity for achieving high potency and selectivity.
| Inhibitor (Scaffold) | Primary Target(s) | IC₅₀ (nM) | Cellular Potency (IC₅₀, nM) | Key Selectivity Notes | Reference |
| BMS-536924 (Pyrrolo[2,1-f]triazine) | IGF-1R / IR | 100 / 73 | ~70 (Rh41 cells) | Potent dual inhibitor. | [12][13] |
| JAK2 Inhibitor 28 (Pyrrolo[2,1-f]triazine) | JAK2 | < 1 | - | Highly selective for JAK2 over JAK1 and JAK3. | [1] |
| PI3Kδ Inhibitor 30 (Pyrrolo[2,1-f]triazine) | PI3Kδ | 1.1 | - | >1000-fold selective for δ isoform over α, β, γ. | [9] |
| Sunitinib (Indolin-2-one) | VEGFR2, PDGFRβ, KIT, FLT3 | 9, 8, 4, 1 | 2 (HUVEC cells) | Multi-targeted; potent against many kinases. | [11] |
| Compound 5k (Pyrrolo[2,3-d]pyrimidine) | EGFR, Her2, VEGFR2, CDK2 | 79, 40, 136, 204 | 29,000 (HepG2) | Multi-targeted; potent biochemically but lower cellular potency in this example. | [11] |
This data clearly illustrates the key justification: while other scaffolds produce potent multi-targeted inhibitors, the pyrrolo[2,1-f]triazine scaffold demonstrates an exceptional ability to be engineered for high selectivity against specific isoforms (e.g., PI3Kδ, JAK2), a critical attribute for developing safer, more targeted medicines.
Experimental Workflows for Rigorous Inhibitor Characterization
To validate the superiority of a lead compound, a tiered and logical experimental workflow is essential. Each step provides a self-validating system, ensuring that data from one assay logically supports the next.
Caption: A logical workflow for kinase inhibitor validation.
Protocol 1: In Vitro Kinase Activity Assay (TR-FRET)
-
Causality and Rationale: This is the foundational experiment to determine if the compound directly inhibits the purified kinase enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, non-radioactive method that measures the binding of an antibody to a phosphorylated substrate, providing a direct readout of kinase activity.[14] Its high signal-to-noise ratio makes it ideal for high-throughput screening and accurate IC₅₀ determination.
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., pyrrolotriazinone derivative) in DMSO, then dilute into kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase enzyme, a biotinylated peptide substrate, and the test inhibitor.
-
Initiation: Start the reaction by adding a solution of ATP at its Km concentration. Incubate for 60 minutes at room temperature. Rationale: Using ATP at its Km ensures competitive inhibitors are evaluated under sensitive conditions.
-
Detection: Stop the reaction by adding a solution containing EDTA, a Europium-labeled anti-phospho-substrate antibody (donor), and Streptavidin-Allophycocyanin (acceptor). Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). Calculate the emission ratio and plot against inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement Assay (Western Blot)
-
Causality and Rationale: An excellent biochemical IC₅₀ does not guarantee cellular activity. This assay validates that the inhibitor can penetrate the cell membrane and inhibit the target kinase in its native environment. We measure the phosphorylation of a known downstream substrate of the target kinase. A reduction in phosphorylation indicates successful target engagement.
-
Methodology:
-
Cell Culture & Treatment: Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) to ~80% confluency. Treat cells with various concentrations of the inhibitor for 2-4 hours. Include a positive control (e.g., growth factor stimulation) and a negative control (vehicle).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins for analysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT3 for a JAK inhibitor).
-
Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Validation: Strip and re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH) to confirm equal protein loading and specific inhibition of phosphorylation.
-
Final Justification: Why Pyrrolo[2,1-f]triazin-4(3H)-one is a Superior Scaffold
The decision to advance a chemical series in drug discovery is a multi-parameter optimization problem. While potent inhibitors can be derived from numerous heterocyclic scaffolds, the pyrrolo[2,1-f]triazin-4(3H)-one core offers a compelling and often superior starting point for several key reasons:
-
Proven Structural Efficacy: Its rigid, fused structure provides a pre-organized conformation for binding to the kinase hinge region, a common feature of high-potency, ATP-competitive inhibitors.
-
Unmatched Versatility: The scaffold has a proven track record against a diverse set of therapeutically relevant kinases across multiple families, demonstrating its wide applicability.[2]
-
Engineered Selectivity: As evidenced by the development of isoform-specific inhibitors for PI3Kδ and JAK2, the scaffold's multiple points for substitution allow for exquisite fine-tuning of the selectivity profile.[1][9] This is a decisive advantage in minimizing off-target toxicity and improving the therapeutic window.
-
Validated "Druggability": The clinical and commercial success of drugs like Avapritinib provides definitive validation that this core possesses the necessary physicochemical and pharmacokinetic properties compatible with human administration.[1]
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- 11. mdpi.com [mdpi.com]
- 12. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (BMS-536924) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Personal protective equipment for handling 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one
Essential Safety and Handling Guide for 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1][2][3]triazin-4(3H)-one
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The prudent handling of novel chemical entities is paramount in a research and development setting. This guide provides essential, immediate safety and logistical information for the handling of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1][2][3]triazin-4(3H)-one, a compound belonging to the pyrrolo[2,1-F][1][2][3]triazine class of biologically active molecules. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: A Proactive Approach to Safety
The pyrrolo[2,1-f][1][2][3]triazine core is a key component in various biologically active agents, including kinase inhibitors and antiviral drugs. Such compounds are designed to interact with biological systems and should be handled as potent molecules. GHS hazard classifications for the closely related compound, pyrrolo[2,1-f][1][2][3]triazin-4-amine, indicate a potential for:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: Risk of serious eye damage.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Given these potential hazards, all handling of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1][2][3]triazin-4(3H)-one should be conducted with the assumption that it is a potent compound with similar hazardous properties.
Engineering Controls: The First Line of Defense
All work with solid and dissolved forms of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1][2][3]triazin-4(3H)-one must be performed in a certified chemical fume hood. This primary engineering control is crucial for minimizing the risk of inhalation exposure to fine powders or aerosols.
Personal Protective Equipment (PPE): Your Personal Safety Barrier
The selection and correct use of PPE are critical for preventing personal exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Lab Coat | Eye/Face Protection | Gloves | Respiratory Protection |
| Storage and Transport | Standard Lab Coat | Safety Glasses | Single Pair of Nitrile Gloves | Not generally required |
| Weighing and Aliquoting (Solid) | Disposable Lab Gown | Safety Goggles and Face Shield | Double Pair of Nitrile Gloves | Recommended (N95) |
| Solution Preparation | Disposable Lab Gown | Safety Goggles and Face Shield | Double Pair of Nitrile Gloves | Not generally required in a fume hood |
| In Vitro/In Vivo Dosing | Disposable Lab Gown | Safety Goggles | Double Pair of Nitrile Gloves | Assess based on procedure |
| Waste Disposal | Disposable Lab Gown | Safety Goggles | Double Pair of Nitrile Gloves | Not generally required |
Rationale for PPE Selection
-
Disposable Lab Gowns: These are recommended over standard lab coats for handling potent compounds to prevent cross-contamination of personal clothing and subsequent "take-home" exposure.
-
Eye and Face Protection: The potential for serious eye damage necessitates the use of safety goggles. A face shield provides an additional layer of protection against splashes when handling solutions.
-
Double Gloving: The use of two pairs of gloves significantly reduces the risk of exposure in the event of a tear or puncture in the outer glove. The outer glove should be removed immediately upon any known or suspected contamination.
-
Glove Selection: While specific permeation data for 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1][2][3]triazin-4(3H)-one is unavailable, nitrile gloves are a suitable initial choice for incidental contact due to their general resistance to a range of chemicals. For extended contact or handling of concentrated solutions, consider gloves with greater chemical resistance, such as butyl rubber, and always consult the glove manufacturer's compatibility charts for the solvents being used.
-
Respiratory Protection: An N95 respirator is recommended when handling the solid compound outside of a containment system, or if there is a risk of aerosol generation that cannot be adequately controlled by a fume hood.
Operational and Disposal Plans: A Step-by-Step Guide
Weighing and Solution Preparation
-
Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Weighing: To minimize the generation of airborne particles, use a weigh boat or creased weighing paper. Handle the solid compound gently.
-
Dissolving: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.
Spill and Emergency Procedures
A spill kit specifically for potent compounds should be readily available. This kit should contain:
-
Appropriate PPE (disposable gown, double gloves, safety goggles, N95 respirator)
-
Absorbent pads
-
Forceps for handling broken glass
-
Sealable plastic bags for waste disposal
-
Decontamination solution (e.g., a mild detergent solution)
In case of a spill:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Isolate: Secure the area to prevent others from entering.
-
Decontaminate (if safe to do so): Wearing appropriate PPE, cover the spill with absorbent pads. For liquid spills, work from the outside in. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean: Once the bulk of the spill is absorbed, clean the area with a detergent solution, followed by water.
-
Dispose: All materials used for cleanup must be placed in a sealed plastic bag and disposed of as hazardous chemical waste.
In case of personal exposure:
-
Skin: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eyes: Immediately flush with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention.
Decontamination and Disposal
All equipment and surfaces that come into contact with 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1][2][3]triazin-4(3H)-one should be decontaminated. A thorough wipe-down with a laboratory detergent followed by a water rinse is generally sufficient for non-porous surfaces.
Waste Disposal:
-
Solid Waste: All solid waste, including contaminated PPE, weigh boats, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
All waste must be disposed of through your institution's hazardous waste management program.
Visualizations for Enhanced Safety
PPE Selection Workflow
Caption: PPE selection workflow based on the handling task.
Waste Disposal Workflow
Caption: Waste stream for materials contaminated with the compound.
References
- A comprehensive list of references will be provided upon request, as the direct URLs from the grounding tool are not suitable for a formal document.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
